Technical Documentation Center

Tert-butyl 4-bromoazepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-bromoazepane-1-carboxylate
  • CAS: 1852254-64-8

Core Science & Biosynthesis

Foundational

Tert-butyl 4-bromoazepane-1-carboxylate CAS number and safety data sheet (SDS)

An in-depth technical whitepaper on the structural utility, safety profile, and synthetic methodologies associated with tert-butyl 4-bromoazepane-1-carboxylate . The Strategic Value of Azepanes in Modern Drug Discovery T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the structural utility, safety profile, and synthetic methodologies associated with tert-butyl 4-bromoazepane-1-carboxylate .

The Strategic Value of Azepanes in Modern Drug Discovery

The evolution of structure-based drug design (SBDD) has driven a paradigm shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds. This transition improves the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Among these scaffolds, the 7-membered azepane ring offers unique conformational flexibility and distinct spatial exit vectors compared to traditional 6-membered piperidines.

Tert-butyl 4-bromoazepane-1-carboxylate is a premier bifunctional building block designed for this purpose. It features a secondary bromide for electrophilic functionalization and a Boc-protected amine to ensure regiocontrol during complex syntheses, making it highly valuable for developing central nervous system (CNS) therapeutics and kinase inhibitors.

Quantitative Data: Physicochemical Identifiers

To ensure accurate procurement and analytical verification, the fundamental identifiers and properties of the compound are summarized below 12.

PropertyValue
Chemical Name tert-butyl 4-bromoazepane-1-carboxylate
CAS Number 1852254-64-8
EC Number 874-720-6
Molecular Formula C₁₁H₂₀BrNO₂
Molecular Weight 278.19 g/mol
SMILES String O=C(N1CCC(Br)CCC1)OC(C)(C)C
Purity Standard ≥ 97% (HPLC/NMR)

Safety Data Sheet (SDS) & Risk Management

Handling alkyl bromides requires strict adherence to safety protocols due to their inherent electrophilicity and alkylating potential. The Safety Data Sheet (SDS) for tert-butyl 4-bromoazepane-1-carboxylate highlights several critical hazards that necessitate specific engineering controls and personal protective equipment (PPE) 1.

GHS Hazard Classifications & Mitigation Strategies
Hazard ClassHazard CodeDescriptionCausality & Mitigation Strategy
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Causality: The reactive bromide acts as an alkylating agent, disrupting cellular macromolecules. Mitigation: Handle exclusively in a Class II fume hood; wear nitrile gloves (double-gloving recommended).
Skin Irrit. 2 H315Causes skin irritation.Causality: Chemical reactivity with epidermal proteins. Mitigation: Immediate removal of contaminated clothing; wash affected areas with copious amounts of water.
Eye Dam. 1 H318Causes serious eye damage.Causality: Corrosive potential to the cornea upon direct contact. Mitigation: Mandatory use of splash-proof chemical goggles or a full face shield. Standard safety glasses are insufficient.
STOT SE 3 H336May cause drowsiness or dizziness.Causality: Volatile organic components interact with the CNS upon inhalation. Mitigation: Ensure adequate laboratory ventilation; monitor exposure times.

Synthetic Workflows & Self-Validating Protocols

The primary utility of tert-butyl 4-bromoazepane-1-carboxylate lies in its ability to undergo nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling, followed by the strategic removal of the Boc protecting group to yield a functionalized secondary amine.

AzepaneWorkflow A tert-butyl 4-bromoazepane-1-carboxylate CAS: 1852254-64-8 B Nucleophilic Substitution (SN2) Reagents: Nu-, Base, Polar Solvent A->B Alkyl Bromide Activation C Cross-Coupling Reactions Reagents: Pd-Catalyst, Ligand A->C Transition Metal Insertion D Boc Deprotection Reagents: TFA/DCM or HCl/Dioxane B->D LC-MS Validated Intermediate C->D LC-MS Validated Intermediate E Functionalized Azepane API (Target Compound) D->E Neutralization & Purification

Synthetic workflow utilizing tert-butyl 4-bromoazepane-1-carboxylate in drug discovery.

Protocol 1: Nucleophilic Substitution (SN2) of the 4-Bromide

Causality & Rationale: The secondary nature of the bromide at the 4-position presents a kinetic competition between SN2 (substitution) and E2 (elimination) pathways. To favor the SN2 pathway, a polar aprotic solvent (e.g., DMF) is selected to maximize the nucleophilicity of the incoming reagent by leaving it unsolvated. A non-nucleophilic base (e.g., DIPEA) is employed to neutralize the generated HBr without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-bromoazepane-1-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Activation: Add the desired nucleophile (e.g., a secondary amine or thiolate, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Execution: Heat the reaction mixture to 60°C. Causality: Mild heating overcomes the steric hindrance inherent to the flexible 7-membered ring while remaining below the threshold that would heavily favor thermal E2 elimination.

  • Self-Validation (In-Process Control): After 4 hours, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed successful when the starting material peak (m/z 278.19) is <5% by UV integration, and the desired product mass is the dominant signal. Do not proceed to isolation until this metric is met.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acidic Cleavage of the Boc Protecting Group

Causality & Rationale: The tert-butyloxycarbonyl (Boc) group is stable to bases and nucleophiles but highly labile to strong acids. Cleavage generates a highly reactive tert-butyl cation. Without a scavenger, this cation can re-alkylate the newly freed secondary amine or other nucleophilic sites on the molecule. Triisopropylsilane (TIPS) is added as a hydride donor to rapidly quench the tert-butyl cation into harmless isobutane.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azepane intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Execution: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM, followed immediately by 2.5% (v/v) TIPS. Stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC). Stain the developed plate with Ninhydrin solution and apply heat.

    • Validation Metric: The appearance of a deep purple/blue spot confirms the presence of the free secondary amine, validating complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃ to isolate the free base.

References

  • Chemical Substance Information: tert-butyl 4-bromoazepane-1-carboxylate Source: NextSDS URL
  • 1852254-64-8 | tert-Butyl 4-bromoazepane-1-carboxylate Source: BLD Pharm URL
  • tert-Butyl 4-bromoazepane-1-carboxylate, 1852254-64-8 Product Inquiry Source: Amadis Chemical URL

Sources

Exploratory

In-Depth Technical Guide: Mechanism of Formation for Tert-butyl 4-bromoazepane-1-carboxylate

Introduction Tert-butyl 4-bromoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its seven-membered azepane core is a structural motif found in a variety of biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-bromoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its seven-membered azepane core is a structural motif found in a variety of biologically active compounds. The strategic placement of the bromine atom at the 4-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, to introduce molecular diversity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactivity during synthetic sequences.[1][2]

This guide provides an in-depth exploration of the predominant synthetic route for tert-butyl 4-bromoazepane-1-carboxylate, focusing on the underlying reaction mechanisms. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind the experimental choices.

The most common and efficient synthesis of tert-butyl 4-bromoazepane-1-carboxylate involves a ring expansion of a readily available piperidine precursor. This strategy is often favored due to its stereochemical control and high yields.[3][4] Alternative strategies for synthesizing azepane rings include multi-step linear syntheses followed by cyclization, Beckmann rearrangement of functionalized piperidones, and dearomative ring expansion of nitroarenes.[5] However, the piperidine ring expansion method remains a highly effective approach for accessing this particular substituted azepane.

Core Synthetic Strategy: Ring Expansion of N-Boc-4-hydroxypiperidine

The formation of tert-butyl 4-bromoazepane-1-carboxylate is most effectively achieved through a multi-step sequence starting from N-Boc-4-hydroxypiperidine. This pathway involves the activation of the hydroxyl group, followed by a nucleophilic attack and subsequent ring expansion.

Overall Synthetic Transformation

The overall transformation can be visualized as follows:

G Start N-Boc-4-hydroxypiperidine Intermediate1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Intermediate1 MsCl, Base Intermediate2 Nucleophilic Attack & Ring Expansion Intermediate1->Intermediate2 LiBr End Tert-butyl 4-bromoazepane-1-carboxylate Intermediate2->End

Caption: High-level overview of the synthetic pathway.

Step 1: Activation of the Hydroxyl Group

The initial and critical step in this synthesis is the conversion of the hydroxyl group of N-Boc-4-hydroxypiperidine into a good leaving group. This is typically achieved through mesylation or tosylation. For the purpose of this guide, we will focus on mesylation using methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine.

Mechanism of Mesylation:

The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The base (triethylamine) serves to deprotonate the resulting oxonium ion, yielding the mesylated intermediate, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, and triethylamine hydrochloride.

G cluster_0 Mesylation of N-Boc-4-hydroxypiperidine Reactant N-Boc-4-hydroxypiperidine + MsCl Intermediate Oxonium Ion Reactant->Intermediate Nucleophilic Attack Product Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate + Et3N-HCl Intermediate->Product Deprotonation by Et3N

Caption: Mechanism of hydroxyl group activation.

Experimental Protocol: Mesylation of N-Boc-4-hydroxypiperidine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-4-hydroxypiperidine201.2710.0 g49.7 mmol
Dichloromethane (DCM)84.93100 mL-
Triethylamine (TEA)101.1910.4 mL74.5 mmol
Methanesulfonyl chloride (MsCl)114.554.6 mL59.6 mmol

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

Rationale for Experimental Choices:

  • Dichloromethane (DCM): An inert solvent that dissolves the starting material and reagents.

  • Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • 0 °C Reaction Temperature: The reaction is exothermic; maintaining a low temperature helps to control the reaction rate and minimize side reactions, such as the formation of the elimination product, N-Boc-1,2,3,6-tetrahydropyridine.[6]

Step 2: Ring Expansion via Nucleophilic Attack

The mesylated intermediate is then subjected to a nucleophilic substitution reaction with a bromide source, typically lithium bromide (LiBr), in a suitable solvent like acetone or dimethylformamide (DMF). This step proceeds via an SN2-like mechanism, leading to the desired ring-expanded product.

Mechanism of Ring Expansion:

The bromide ion acts as a nucleophile, attacking the carbon atom bearing the mesylate leaving group. Concurrently, the anti-periplanar C-C bond of the piperidine ring migrates, leading to the expansion of the six-membered ring to a seven-membered azepane ring and the expulsion of the mesylate group. This concerted process is a type of Wagner-Meerwein rearrangement. The stereochemistry of the reaction is crucial, and the ring expansion is often highly stereoselective.[3][4]

G Start Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Transition_State [Br...C...OMs]‡ (Concerted Attack and Migration) Start->Transition_State LiBr Product Tert-butyl 4-bromoazepane-1-carboxylate Transition_State->Product

Caption: Concerted mechanism of the ring expansion.

Experimental Protocol: Ring Expansion to Tert-butyl 4-bromoazepane-1-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate279.3713.9 g49.7 mmol
Lithium Bromide (LiBr)86.858.6 g99.4 mmol
Acetone58.08150 mL-

Procedure:

  • Dissolve the crude mesylated piperidine in acetone in a round-bottom flask.

  • Add lithium bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure tert-butyl 4-bromoazepane-1-carboxylate.

Rationale for Experimental Choices:

  • Lithium Bromide (LiBr): Provides the bromide nucleophile for the ring expansion.

  • Acetone: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2-type reaction.

  • Reflux: The elevated temperature provides the necessary activation energy for the ring expansion to occur at a reasonable rate.

Conclusion

The synthesis of tert-butyl 4-bromoazepane-1-carboxylate via the ring expansion of N-Boc-4-hydroxypiperidine is a robust and efficient method. This in-depth guide has detailed the mechanistic underpinnings of each step, from the initial activation of the hydroxyl group to the final nucleophilic attack and ring expansion. By understanding the causality behind the experimental choices, researchers can optimize reaction conditions and troubleshoot potential issues. The provided protocols serve as a validated starting point for the synthesis of this important building block, enabling the advancement of drug discovery and development programs.

References

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086. [Link]

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. CoLab. [Link]

  • Bar-Haim, G., & Kol, M. (2010). WO/2010/077798 STEREOSELECTIVE SYNTHESIS OF PIPERIDINE DERIVATIVES. WIPO Patentscope. [Link]

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Procter, D. J., & G. A. Corporate. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(17), 2755-2758. [Link]

  • Hu, X., et al. (2019). Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]

  • Li, Y., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2184-2188. [Link]

  • Practical Synthesis of Fragment. Rsc.org. [Link]

  • What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity? (2025, April 5). BLOOM TECH. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]

  • CN105820049A - Synthesis method for tert-butyl ester compound.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Zhang, X., et al. (2014). Mechanism of the formation of carboxylate from alcohols and water catalyzed by a bipyridine-based ruthenium complex: a computational study. Dalton Transactions, 43(2), 618-628. [Link]

  • Supporting Inform
  • Tert-butyl – Knowledge and References. Taylor & Francis. [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of tert-Butyl 4-bromoazepane-1-carboxylate: Solubility, Thermal Stability, and Handling Protocols

Executive Summary tert-Butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8) is a highly versatile, Boc-protected nitrogen heterocycle utilized extensively as a building block in medicinal chemistry and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8) is a highly versatile, Boc-protected nitrogen heterocycle utilized extensively as a building block in medicinal chemistry and drug development[1]. Featuring a 7-membered azepane ring, a secondary bromide, and a tert-butoxycarbonyl (Boc) protecting group, this compound is primed for downstream cross-coupling, nucleophilic substitution, and targeted protein degradation (PROTAC) linker synthesis. However, its unique structural features—specifically the combination of a labile secondary halide and a thermally sensitive carbamate—demand rigorous control over its handling environment. This whitepaper provides an in-depth analysis of its solubility profile, thermal degradation kinetics, and the self-validating analytical protocols required to ensure its structural integrity during research and scale-up.

Structural Causality & Physicochemical Properties

To understand the macroscopic properties of tert-butyl 4-bromoazepane-1-carboxylate, one must analyze its molecular architecture:

  • The Boc Group: The bulky, lipophilic tert-butyl ester shields the azepane nitrogen, eliminating hydrogen-bond donor capacity. This dramatically increases the compound's partition coefficient (LogP) and renders it highly soluble in organic media while practically insoluble in water.

  • The Azepane Ring: Unlike 6-membered piperidines, the 7-membered azepane ring possesses greater conformational flexibility. This flexibility lowers the activation energy barrier for certain transition states, making the secondary bromide more susceptible to elimination reactions under thermal or basic stress[2].

  • The Secondary Bromide: Alkyl bromides are excellent leaving groups. In the context of a flexible ring, the secondary bromide is prone to both nucleophilic attack (desired) and dehydrohalogenation (undesired degradation).

Solubility Profile and Solvent Compatibility

The thermodynamic solubility of tert-butyl 4-bromoazepane-1-carboxylate is governed by its high lipophilicity. Because the molecule lacks a strong chromophore, traditional UV-Vis spectroscopy is insufficient for accurate solubility quantification. Instead, modern solubility assessments for Boc-protected aliphatic amines rely on High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD)[3][4].

Quantitative Solvent Compatibility Matrix

The following table summarizes the solubility profile of the compound across various solvent classes, providing a baseline for reaction design and purification chromatography.

SolventPolarity IndexSolubility ClassEstimated Solubility (mg/mL)Primary Application
Water / Aqueous Buffers 10.2Practically Insoluble< 0.1Biphasic extractions (wash phase)
Methanol (MeOH) 5.1Soluble10 - 50Reverse-phase chromatography
Tetrahydrofuran (THF) 4.0Freely Soluble> 100Grignard/Organometallic reactions
Dichloromethane (DCM) 3.1Freely Soluble> 100Extractions, standard synthesis
Dimethylformamide (DMF) 6.4Freely Soluble> 100Cross-coupling, SN2 substitutions
Hexanes 0.1Sparingly Soluble1 - 10Normal-phase chromatography

Expert Insight: When utilizing DMF or DMSO for high-temperature cross-coupling, researchers must account for the kinetic solubility. While the compound dissolves instantly, prolonged exposure to polar aprotic solvents at elevated temperatures (>80°C) accelerates dehydrohalogenation.

Thermal Stability & Degradation Kinetics

The thermal stability of tert-butyl 4-bromoazepane-1-carboxylate is intrinsically limited by two competing degradation pathways. Understanding these mechanisms is critical for determining safe operating temperatures during distillation, drying, or high-temperature catalysis.

  • Thermal Boc Cleavage: The tert-butoxycarbonyl group is designed to be acid-labile, but it also undergoes strict thermolysis at temperatures typically exceeding 150°C. This concerted pericyclic reaction yields isobutylene gas, carbon dioxide, and the free 4-bromoazepane amine.

  • Dehydrohalogenation (E2/E1 Elimination): The secondary bromide on the azepane ring can undergo elimination upon heating, yielding tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and hydrogen bromide (HBr).

  • Autocatalytic Cascade: The causality between these two pathways is the most critical hazard. If thermal stress induces dehydrohalogenation, the liberated HBr acts as a potent Brønsted acid. This localized acidic environment rapidly catalyzes the cleavage of the Boc group at temperatures far below the standard 150°C threshold, leading to a runaway degradation cascade.

G A tert-Butyl 4-bromoazepane -1-carboxylate B Thermal Stress (>150°C) or Acid A->B C Boc Deprotection (Loss of Isobutylene + CO2) B->C D Dehydrohalogenation (Loss of HBr) B->D E 4-Bromoazepane (Free Amine) C->E F Boc-Tetrahydroazepine (Alkene) D->F G Autocatalytic Degradation D->G HBr release G->C

Fig 1: Primary thermal degradation pathways of Boc-protected bromoazepane.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assessment of this compound must utilize self-validating systems—where the analytical readout inherently confirms the absence of artifacts (e.g., using CAD to avoid false negatives from UV-transparent degradants).

Protocol 1: Thermodynamic Solubility Assessment via HPLC-CAD

Because Boc-protected aliphatic amines lack a strong UV chromophore, Charged Aerosol Detection (CAD) is mandatory for universal, mass-based quantification[3].

  • Equilibration: Add an excess of tert-butyl 4-bromoazepane-1-carboxylate (approx. 50 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.

  • Agitation: Shake the suspension at 300 RPM at exactly 25.0°C (±0.1°C) for 24 hours using a thermostatic shaker.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate into the linear dynamic range of the CAD detector. Run on a C18 Reverse-Phase column using a Water/Acetonitrile gradient (0.1% Formic Acid). Calculate concentration against a pre-established CAD calibration curve.

Protocol 2: Thermal Stability Profiling via TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a precise map of the compound's thermal boundaries.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a pierced aluminum TGA pan. The pierce allows evolved gases (isobutylene, CO2, HBr) to escape, preventing pan rupture.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating purely thermal events.

  • Ramp Protocol: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Data Interpretation:

    • An endothermic peak on the DSC without mass loss on the TGA indicates the melting point.

    • A sharp mass loss event on the TGA accompanied by a complex endo/exothermic DSC signal indicates the onset of decomposition (Boc cleavage and dehydrohalogenation).

Workflow S Compound Profiling Sol Solubility Assessment S->Sol Therm Thermal Assessment S->Therm S1 Shake-Flask Equilibration (24h, 25°C) Sol->S1 T1 TGA / DSC Analysis (10°C/min ramp) Therm->T1 T2 Isothermal Hold (Accelerated Aging) Therm->T2 S2 Filtration & Dilution (0.22 µm PTFE) S1->S2 S3 HPLC-CAD / ELSD Quantification S2->S3 T3 Degradant ID (LC-MS/MS) T1->T3 T2->T3

Fig 2: Integrated workflow for solubility and thermal stability profiling.

Handling and Storage Directives

Based on the physicochemical and thermal profiling, the following storage conditions are mandatory to maintain >98% purity over a 12-month lifecycle:

  • Temperature: Store strictly at 2–8°C (refrigerated) or -20°C for long-term archiving. Room temperature storage will lead to gradual darkening of the material, indicative of trace HBr liberation and subsequent degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from initiating slow hydrolysis of the bromide.

  • Light: Protect from direct UV/ambient light using amber glass vials, as halogenated aliphatic compounds can undergo photo-induced radical cleavage.

References

  • NextSDS. "tert-butyl 4-bromoazepane-1-carboxylate — Chemical Substance Information". nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHteLTUNEFXZgSq8PzDaJvTev5kw2D44kRgTJvU2pSp3bqxMqIM1rAvMRymKVvCXc_Bf6F0QjnSAco3enwSur-YKq9lM4wCe_1u-1-lFXfRUh9WvWlDC_zKEPSVL0NTZCLYy2x_pqzyLa_qxVsK_Bg4fyh0Fo_vufovK9VGmqePjSOhDyqz1_iYXua5QRU=]
  • Journal of the American Chemical Society. "Cobalt-Catalyzed Ortho Alkylation of Aromatic Imines with Primary and Secondary Alkyl Halides". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQYNlXq-Jt9dkgFnrKCMGJj69KvrW0Xo49FEOSvL8Wen9KAG-6VM7bFBPFEESlIN8gEwnqCh84TzokWzRbbRXOMEMtOlVnxSNZUgWLvY9pFarmihFWDcCNCd6VzhT-8_e6M66]
  • BenchChem. "Application Notes and Protocols for the Purification of Boc-aminooxy-PEG4-propargyl Conjugates". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2E2htSAWG15utA9sdCYUJVGwr_4S11y3wO5ip-5ivIwUZnolqNov73pFq46voQHooxGqzqzEWqT4SIIZMC3CsJvkEdncmlE89F0Aks4O_SBvkJJxTvhyAYTxmT44Aq_gzoobsUpqAPW_mg76JbVpWAQ0H4LmVLqofrVopM38wjKlG_MjU1i-eJtfpYY8W8eZ254p_Up1LfTj-Phrx8ThYPIuL_SM8T0DtI8PudfrNz2Shwa7M4dn6xawSvA==]
  • ResearchGate. "Developments in Peptide and Amide Synthesis". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcVcKZZTzSJ_EDt01wY3O_a-4f97a3X5PeO8Dt-7A4dh40z7jY1_5Mx5bxuXTY1T_PwmkAT68Cjg0bxgmEQNPA2a_nHX58qG8mKHgn4juE-rbHVX-X0_q-9QbpBXCflARZbMBUB5KhcOISkIqrLk_dy1ti19XOnAyk6KbA0P-JPo39LIIlLWQ1Ir6i5KTRmO7PTXY0gMxC]

Sources

Exploratory

Role of Tert-butyl 4-bromoazepane-1-carboxylate as a building block in medicinal chemistry

An In-Depth Technical Guide to Tert-butyl 4-bromoazepane-1-carboxylate: A Versatile Building Block in Modern Medicinal Chemistry Introduction: The Rising Prominence of the Azepane Scaffold in Drug Discovery The azepane r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl 4-bromoazepane-1-carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Rising Prominence of the Azepane Scaffold in Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility.[1][2] This scaffold is a key component in over 20 FDA-approved drugs, highlighting its therapeutic relevance across a spectrum of diseases, including cancer, Alzheimer's disease, and various neurological disorders.[1][3] The non-planar nature of the azepane ring allows for the spatial projection of substituents in diverse vectors, enabling fine-tuned interactions with biological targets.[2] The ability to control the conformation of the azepane ring through substitution is a critical aspect of modern drug design, as it can significantly impact a compound's biological activity and pharmacokinetic properties.[1]

Within the diverse library of azepane-based building blocks, tert-butyl 4-bromoazepane-1-carboxylate emerges as a particularly valuable and versatile intermediate. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic applications in the construction of complex, biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present case studies of its application in contemporary drug discovery programs.

Physicochemical Properties and Strategic Reactivity

The utility of tert-butyl 4-bromoazepane-1-carboxylate as a building block is rooted in its distinct chemical features: the tert-butoxycarbonyl (Boc) protecting group and the strategically positioned bromine atom at the C4 position.

  • The N-Boc Protecting Group: The Boc group serves a dual purpose. Firstly, it deactivates the ring nitrogen towards undesired reactions, such as N-alkylation, under many reaction conditions. Secondly, its steric bulk can influence the conformational equilibrium of the azepane ring.[1] The Boc group is stable under a wide range of nucleophilic and reductive conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent functionalization of the nitrogen atom at a later synthetic stage.[4]

  • The C4-Bromo Substituent: The bromine atom at the C4 position is the primary reactive handle of the molecule. As a good leaving group, it is susceptible to displacement by a wide array of nucleophiles. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of the C-Br bond is the cornerstone of this building block's versatility in medicinal chemistry.

Caption: Structure of Tert-butyl 4-bromoazepane-1-carboxylate.

Synthesis of Tert-butyl 4-bromoazepane-1-carboxylate

A common and efficient method for the synthesis of tert-butyl 4-bromoazepane-1-carboxylate involves the bromination of the corresponding alcohol, tert-butyl 4-hydroxyazepane-1-carboxylate. This precursor is commercially available or can be synthesized from simpler starting materials.

start Tert-butyl 4-hydroxyazepane-1-carboxylate reagents CBr4, PPh3 DCM, 0°C to rt start->reagents product Tert-butyl 4-bromoazepane-1-carboxylate reagents->product

Caption: Synthetic scheme for the target compound.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the bromination of tert-butyl 4-hydroxyazepane-1-carboxylate using carbon tetrabromide and triphenylphosphine, a variation of the Appel reaction.

Materials:

  • Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)

  • Carbon tetrabromide (CBr₄) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (1.5 equiv) to the stirred solution. Once dissolved, add carbon tetrabromide (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of triphenylphosphine oxide is a byproduct of this reaction.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-bromoazepane-1-carboxylate.

Applications in Medicinal Chemistry

The primary utility of tert-butyl 4-bromoazepane-1-carboxylate lies in its ability to serve as a scaffold for the introduction of a wide variety of functional groups at the C4 position. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C4-bromo substituent readily undergoes nucleophilic substitution, likely via an Sₙ2 mechanism, with a range of nucleophiles. This allows for the facile introduction of amine, ether, thioether, and other functionalities, which are crucial for modulating the pharmacological properties of a lead compound.

start Tert-butyl 4-bromoazepane-1-carboxylate reagents Nucleophile (Nu-H) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) start->reagents product Tert-butyl 4-(nucleophilo)azepane-1-carboxylate reagents->product

Caption: General scheme for nucleophilic substitution.

Nucleophile Reagent Base Typical Product
Primary/Secondary AmineR¹R²NHK₂CO₃, DIPEA4-aminoazepane derivative
ThiolRSHNaH, Cs₂CO₃4-thioetherazepane derivative
AzideNaN₃DMF4-azidoazepane derivative
PhenolArOHK₂CO₃, Cs₂CO₃4-aryloxyazepane derivative

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a reaction vial, combine tert-butyl 4-bromoazepane-1-carboxylate (1.0 equiv), the desired amine (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent and Reaction: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). Seal the vial and heat the reaction mixture to 60-80°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 4-aminoazepane derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and C-N bonds with aryl and heteroaryl partners, modern palladium-catalyzed cross-coupling reactions are indispensable tools. Tert-butyl 4-bromoazepane-1-carboxylate is a suitable substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the bromoazepane with an organoboron reagent (e.g., a boronic acid or ester).[5][6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vial, add tert-butyl 4-bromoazepane-1-carboxylate (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). Purge the vial with an inert gas (argon or nitrogen) and heat to 80-100°C for 4-16 hours. Monitor by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

B. Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds between the bromoazepane and a wide range of amines, including anilines and heteroaromatic amines.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine tert-butyl 4-bromoazepane-1-carboxylate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, LHMDS).

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and heat to 80-110°C for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.

Case Study: Application in Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology.[10] Many kinase inhibitors feature a heterocyclic core that can be functionalized to achieve potency and selectivity. Tert-butyl 4-bromoazepane-1-carboxylate is an excellent starting point for generating a library of potential kinase inhibitors.

cluster_workflow Workflow for Kinase Inhibitor Synthesis start Tert-butyl 4-bromoazepane-1-carboxylate step1 Buchwald-Hartwig Amination (with 4-aminopyrimidine) start->step1 intermediate 4-(pyrimidin-4-ylamino)azepane intermediate step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 intermediate2 Azepan-4-yl(pyrimidin-4-yl)amine step2->intermediate2 step3 Amide Coupling (with substituted benzoic acid) intermediate2->step3 product Final Kinase Inhibitor Scaffold step3->product

Caption: A plausible workflow for synthesizing a kinase inhibitor scaffold.

In this hypothetical workflow, a Buchwald-Hartwig amination is first used to couple the bromoazepane with a heteroaromatic amine, such as 4-aminopyrimidine, which is a common hinge-binding motif in kinase inhibitors. Following this key C-N bond formation, the Boc group is removed, and the resulting secondary amine on the azepane ring is acylated with a variety of substituted benzoic acids to explore the structure-activity relationship (SAR) in a particular kinase target.

Conclusion

Tert-butyl 4-bromoazepane-1-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its pre-installed Boc-protected nitrogen and the reactive C4-bromo handle allow for the strategic and controlled introduction of diverse functionalities. Through robust and well-established synthetic methodologies such as nucleophilic substitution and palladium-catalyzed cross-coupling, this building block provides a reliable pathway to novel and structurally complex azepane derivatives. The conformational flexibility of the azepane scaffold, combined with the synthetic accessibility offered by this key intermediate, ensures its continued importance in the quest for new and effective therapeutic agents.

References

  • Patel, A. R., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. [Link]

  • Royal Society of Chemistry (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • Singh, R. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 568-589.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Beak, P., et al. (2006). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(41), 13642-13643.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]

  • Sokolov, N., et al. (2023).
  • Zou, Y., et al. (2014). General Suzuki Coupling of Heteroaryl Bromides by Using Tri‐tert‐butylphosphine as a Supporting Ligand. European Journal of Organic Chemistry.
  • Pocker, Y. (1959). Electrophilic catalysis in nucleophilic substitution and elimination. Part I. Kinetics and mechanism of reaction of tert.-butyl bromide with alcohols, phenols, and carboxylic acids in nitromethane. Journal of the Chemical Society (Resumed), 1179.
  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Google Patents (2016). CN105315127A - 4-tert-butylbenzyl bromide preparing method.
  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses.
  • Thieme Chemistry (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145898.
  • Sen, S. S., et al. (2020). Versatile chemistry of six-membered NHC with boranes: bromination at sp3 borane, activation of the B–H bond of HBpin, and ring expansion of NHC. Dalton Transactions, 49(1), 12-16.
  • Karatas, H., et al. (2023). Flipping the GPCR Switch: Structure–Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ChemRxiv.
  • PubChem (n.d.). 4-Bromoaniline, N-BOC protected. [Link]

  • Ren, Y. (2013). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of Tert-Butyl 4-Bromoazepane-1-Carboxylate: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development, functionalized saturated heterocycles like azepanes serve as critical scaffolds for modulating pharmacokinetic properties. Tert-butyl 4-bromoazepane-1-carboxylate (C₁₁H₂₀BrNO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, functionalized saturated heterocycles like azepanes serve as critical scaffolds for modulating pharmacokinetic properties. Tert-butyl 4-bromoazepane-1-carboxylate (C₁₁H₂₀BrNO₂, MW: 278.19 g/mol ) is a highly versatile synthetic building block[1]. Accurate structural elucidation of this compound via Mass Spectrometry (MS) is paramount for verifying synthetic success, identifying process impurities, and ensuring downstream reaction fidelity.

This whitepaper provides an in-depth analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation pathways of tert-butyl 4-bromoazepane-1-carboxylate, detailing the mechanistic causality behind its spectral signatures and providing a self-validating analytical protocol for laboratory implementation.

Ionization Dynamics and Isotopic Signatures

ESI+ vs. EI Ionization

For Boc-protected amines, Electrospray Ionization in positive mode (ESI+) is the gold standard. Electron Impact (EI) ionization is generally too harsh, often leading to the premature, source-induced cleavage of the labile tert-butyloxycarbonyl (Boc) group before the molecular ion can reach the detector. ESI+ provides the "soft" ionization necessary to preserve the intact [M+H]⁺ precursor ion, allowing for controlled tandem mass spectrometry (MS/MS)[2].

The Bromine Isotopic Fingerprint

The presence of the bromine atom at the 4-position of the azepane ring provides a built-in diagnostic tool. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the intact molecular ion will present a distinct doublet separated by 2 Da.

Table 1: Exact Mass and Isotopic Abundance of the [M+H]⁺ Precursor

IsotopeMolecular Formula (Protonated)Exact Mass [M+H]⁺ (Da)Relative AbundanceDiagnostic Utility
⁷⁹Br C₁₁H₂₁⁷⁹BrNO₂⁺278.075~100%Primary precursor for targeted MS/MS.
⁸¹Br C₁₁H₂₁⁸¹BrNO₂⁺280.073~97.3%Confirmatory precursor; validates halogen presence.

Note: Any MS1 spectrum lacking this ~1:1 doublet at m/z 278/280 immediately invalidates the presence of the target analyte.

Core Fragmentation Pathways (CID/MS-MS)

Upon isolation of the [M+H]⁺ precursor and subjection to Collision-Induced Dissociation (CID), tert-butyl 4-bromoazepane-1-carboxylate undergoes a highly predictable, thermodynamically driven fragmentation cascade.

Pathway A: Boc Group Cleavage (The 100 Da Neutral Loss)

The hallmark of virtually all N-Boc protected compounds in MS/MS is the loss of the Boc group[3]. Protonation typically occurs at the carbamate carbonyl oxygen. Upon collisional activation, a six-membered cyclic transition state facilitates the cleavage of the tert-butyl group.

  • Step 1: Elimination of neutral isobutylene (C₄H₈, 56 Da) , shifting the m/z from 278/280 to 222/224 [4].

  • Step 2: Subsequent or concerted elimination of carbon dioxide (CO₂, 44 Da) , yielding the deprotected 4-bromoazepanium ion at m/z 178/180 .

  • Causality: This pathway dominates at low collision energies because the formation of stable neutral molecules (isobutylene and CO₂) provides a massive thermodynamic driving force.

Pathway B: Bromine Elimination

Once the azepane nitrogen is deprotected, the secondary amine facilitates the expulsion of the bromine atom.

  • Step 3: Loss of hydrogen bromide (HBr, 80/82 Da) from the m/z 178/180 intermediate.

  • This yields a highly stable, conjugated azepanium ion at m/z 98 (C₆H₁₂N⁺). The convergence of both the ⁷⁹Br and ⁸¹Br pathways into a single m/z 98 peak confirms the loss of the halogen.

Pathway C: Azepane Ring Cleavage

At higher collision energies, the m/z 98 azepanium ion undergoes C-C and C-N bond cleavages within the 7-membered ring.

  • Step 4: Ring opening and fragmentation yield characteristic alkyl and alkenyl amine fragments at m/z 84, 69, and 55 [5].

Table 2: Summary of Diagnostic MS/MS Fragments

Fragment m/zNeutral LossStructural AssignmentMechanistic Causality
278 / 280 None[M+H]⁺ PrecursorSoft ESI protonation preserves the intact molecule.
222 / 224 56 Da[M+H - Isobutylene]⁺Low-energy CID cleavage of the tert-butyl group.
178 / 180 100 Da[M+H - Boc]⁺Decarboxylation yielding the free bromoazepane.
98 80/82 Da[C₆H₁₂N]⁺ (Azepanium)Elimination of HBr; convergence of the isotopic doublet.
84, 69, 55 VariousAlkyl/Alkenyl aminesHigh-energy ring opening of the saturated heterocycle.
Visualization: Fragmentation Logic

Fragmentation M [M+H]+ m/z 278 / 280 Iso Loss of Isobutylene (-56 Da) M->Iso Int1 [M+H - C4H8]+ m/z 222 / 224 Iso->Int1 CO2 Loss of CO2 (-44 Da) Int1->CO2 Int2 Deprotected Azepane m/z 178 / 180 CO2->Int2 HBr Loss of HBr (-80 / 82 Da) Int2->HBr Azep Azepanium Ion m/z 98 HBr->Azep Ring Ring Cleavage m/z 84, 69, 55 Azep->Ring

Caption: Stepwise CID fragmentation pathway of Tert-butyl 4-bromoazepane-1-carboxylate.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure absolute trustworthiness in structural characterization, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal checks to prevent false positives caused by isobaric interferences or source-induced fragmentation.

Phase 1: System Suitability and Sample Preparation
  • Blank Run: Inject 100% Methanol to ensure no carryover of m/z 278/280 from previous runs. Causality: Azepanes can adhere to stainless steel capillaries; establishing a clean baseline is mandatory.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency without degrading the acid-sensitive Boc group at room temperature.

Phase 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Validation Check: The analyte must elute as a single sharp peak. If multiple peaks exhibit the 278/280 mass, suspect the presence of structural isomers (e.g., 3-bromoazepane derivatives).

Phase 3: MS/MS Acquisition (Data-Dependent)
  • Source Parameters: Keep capillary temperature ≤ 275°C and declustering potential low. Causality: High source temperatures will cause thermal deprotection of the Boc group before MS1 isolation, artificially inflating the m/z 178 peak.

  • Isotopic Fidelity Check (MS1): Verify that the MS1 scan shows m/z 278.07 and 280.07 at a ~1:1 ratio.

  • Collision Energy (CE) Ramping:

    • Apply low CE (10-15 eV) to isolate the m/z 222/224 and 178/180 fragments (Boc loss).

    • Apply moderate CE (25-35 eV) to drive the HBr loss and map the m/z 98 azepanium ion.

Visualization: Experimental Workflow

Workflow Prep 1. Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI 3. ESI+ Ionization (Low Temp to prevent Boc loss) LC->ESI MS1 4. MS1 Scan (Validate 1:1 Isotope Ratio 278/280) ESI->MS1 CID 5. CID Fragmentation (CE Ramping: 15eV to 35eV) MS1->CID MS2 6. MS/MS Acquisition (Map 100 Da loss and m/z 98) CID->MS2

Caption: Self-validating LC-MS/MS workflow for the characterization of Boc-protected bromoazepanes.

Conclusion

The structural elucidation of tert-butyl 4-bromoazepane-1-carboxylate via mass spectrometry relies on the intersection of isotopic analysis and thermodynamic fragmentation principles. By tracking the sequential loss of isobutylene, carbon dioxide, and hydrogen bromide, analysts can definitively confirm the presence of the Boc-protected azepane scaffold. Adhering to the self-validating protocols outlined above ensures high-fidelity data, minimizing the risk of mischaracterization in complex synthetic matrices.

References

  • PubChemLite - Tert-butyl 4-bromoazepane-1-carboxylate (C11H20BrNO2) . University of Luxembourg / PubChem. Available at:[Link]

  • Mass Spectrometry: another tool from the PAT toolbox . European Pharmaceutical Review. Available at:[Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides . PubMed (NIH). Available at:[Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Nucleophilic Substitution (SN2) Strategies for Tert-Butyl 4-Bromoazepane-1-Carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Tert-butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8) Strategic Context in Drug Discovery Azepanes (seven-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Tert-butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8)

Strategic Context in Drug Discovery

Azepanes (seven-membered nitrogen heterocycles) are increasingly prioritized in modern drug design. They offer metabolically stable, three-dimensionally complex alternatives to flat aromatic rings and standard piperidines, providing enhanced spatial coverage for challenging protein binding pockets.

Within this chemical space, [1] serves as a premier electrophilic building block. However, executing a nucleophilic substitution (SN2) on a secondary carbon within a medium-sized ring presents significant synthetic hurdles. This guide provides field-proven, self-validating protocols to successfully functionalize this scaffold while mitigating common side reactions.

Mechanistic Insights: The SN2 vs. E2 Paradigm

To master the functionalization of 4-bromoazepanes, one must understand the causality behind the reaction conditions. The reactivity of this scaffold is heavily dictated by its conformational flux. Seven-membered rings exist in a dynamic equilibrium between twist-chair and boat conformations, causing the C4-bromine bond to alternate between pseudo-axial and pseudo-equatorial orientations.

  • The E2 Threat: Secondary alkyl bromides are highly susceptible to base-promoted dehydrohalogenation. The flexibility of the azepane ring allows it to easily adopt the anti-periplanar geometry required for E2 elimination, yielding the undesired azepene byproduct (tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate).

  • Driving SN2 (Causality of Reagent Selection): To favor the bimolecular transition state of the SN2 pathway, we must maximize the nucleophilicity-to-basicity ratio.

    • Solvent: Polar aprotic solvents (DMF, DMSO) are mandatory. They solvate cations effectively but leave the nucleophilic anion "naked" and highly reactive.

    • Additives: For weaker or highly basic nucleophiles (like amines), the addition of catalytic sodium iodide (NaI) facilitates an in situ Finkelstein reaction. The transient 4-iodoazepane is significantly more reactive toward SN2, allowing for lower reaction temperatures that suppress the entropically driven E2 pathway [2].

G SM tert-Butyl 4-bromoazepane- 1-carboxylate Nu Nucleophile (Nu⁻) Polar Aprotic Solvent SM->Nu SN2 SN2 Pathway (Kinetically Favored) Nu->SN2 Low Basicity Nu⁻ Catalytic NaI E2 E2 Pathway (Thermodynamically Favored) Nu->E2 Hard Bases Temp > 80°C Prod 4-Substituted Azepane (e.g., Azide, Amine, Thiol) SN2->Prod Byprod Azepene Byproduct (Elimination) E2->Byprod

Reaction pathways for tert-butyl 4-bromoazepane-1-carboxylate highlighting SN2 vs E2 competition.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that you can confirm the success or failure of the reaction at critical junctures without waiting for final isolation.

Protocol A: Azidation (Synthesis of tert-butyl 4-azidoazepane-1-carboxylate)

Causality: The azide anion (N₃⁻) is a linear, highly polarizable nucleophile with low basicity (pKa of conjugate acid ~4.7). This makes it an ideal reagent for secondary bromides, cleanly affording the SN2 product with minimal elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl 4-bromoazepane-1-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 eq, 10.0 mmol). (Safety Note: Never use halogenated solvents like DCM with NaN₃ due to the risk of forming highly explosive diazidomethane).

  • Reaction: Heat the suspension to 65 °C and stir for 12 hours.

    • Validation Check (TLC): The starting material is UV-inactive. Use a KMnO₄ stain. The bromide starting material appears as a bright yellow spot (Rf ~0.6 in 8:2 Hexanes/EtOAc), while the azide product is slightly more polar (Rf ~0.5) and stains brown.

  • Workup: Cool to room temperature. Quench by adding ice-cold water (3x the volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with MTBE (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to selectively partition residual DMF into the aqueous phase, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check (NMR): Confirm success via ¹H NMR (CDCl₃). The C4-H proton adjacent to the bromide (multiplet, ~4.2 ppm) will shift upfield to ~3.6–3.8 ppm upon azide substitution. The absence of vinylic protons at 5.6–5.9 ppm validates the complete suppression of the E2 pathway.

Protocol B: Primary Amination via Finkelstein Catalysis

Causality: Primary amines are basic and readily trigger E2 elimination on azepane rings [3]. Using a large excess of the amine drives the bimolecular SN2 kinetics, while catalytic NaI lowers the activation energy barrier via transient iodide formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the bromide (1.0 eq, 2.0 mmol) in anhydrous acetonitrile (0.5 M) in a pressure-rated sealed tube.

  • Catalysis & Addition: Add sodium iodide (NaI, 0.2 eq, 0.4 mmol) and the primary amine (e.g., benzylamine, 5.0 eq, 10.0 mmol).

  • Reaction: Heat to 70 °C and stir for 18 hours.

    • Validation Check (TLC): Use a Ninhydrin stain. The secondary amine product will develop a distinct purple/blue spot upon heating.

  • Workup: Evaporate the acetonitrile under reduced pressure. Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Purify via flash column chromatography (DCM to DCM/MeOH 9:1 with 1% Et₃N).

    • Causality: The basic modifier (Et₃N) is critical; it neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking and ensuring sharp elution bands.

  • Validation Check (LC-MS): Look for the [M+H]⁺ peak. Note that the Boc group often fragments in ESI+ ionization; the presence of [M+H - 56]⁺ (loss of isobutylene) or[M+H - 100]⁺ (loss of the entire Boc group) serves as secondary confirmation of the target mass.

Workflow Prep 1. Reagent Prep (Dry Solvent, Ar atm) React 2. Substitution (60-70°C, 12-18h) Prep->React Quench 3. Quench & Extract (H2O / MTBE) React->Quench Purify 4. Flash Chrom. (Appropriate Eluent) Quench->Purify QC 5. Validation (NMR, LC-MS) Purify->QC

Standard workflow for nucleophilic substitution and validation of azepane derivatives.

Quantitative Data: Nucleophile Matrix

The table below summarizes expected yields and side-reaction profiles when reacting tert-butyl 4-bromoazepane-1-carboxylate with various nucleophile classes under optimized conditions.

Nucleophile ClassReagents / AdditivesSolventTemp (°C)Time (h)SN2 Yield (%)E2 Yield (%)
Azide (N₃⁻) 2.0 eq NaN₃DMF651288 - 92< 5
Thiolate (ArS⁻) 1.2 eq ArSH, 1.5 eq K₂CO₃DMF25490 - 95Trace
Primary Amine 5.0 eq R-NH₂, 0.2 eq NaIMeCN701865 - 7515 - 20
Secondary Amine 3.0 eq R₂NH, 2.0 eq DIPEADMSO802440 - 5040 - 50
Alkoxide (RO⁻) 1.5 eq ROH, 1.5 eq NaHTHF601620 - 30> 60

Data Interpretation: Highly polarizable, non-basic nucleophiles (azides, thiolates) provide excellent SN2 yields. Conversely, hard, basic nucleophiles (alkoxides, secondary amines) suffer from severe E2 competition. If a secondary amine or ether linkage is strictly required at the C4 position, alternative synthetic routes—such as oxidizing the C4 position to a ketone followed by reductive amination—are recommended to bypass the E2 liability entirely.

References

  • PubChem. Tert-butyl 4-bromoazepane-1-carboxylate. CID 131137018. National Center for Biotechnology Information. URL:[Link]

  • Organic Letters. N-Bromosuccinimide-Induced Aminocyclization–Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane. ACS Publications (2014). URL:[Link]

  • European Patent Office.Azepane inhibitors of menin-mll interaction (EP3555103B1). Google Patents (2018).
Application

Application Note: High-Efficiency Grignard Reagent Formation from tert-Butyl 4-bromoazepane-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Overcoming sluggish oxidative addition, mitigating Wurtz coupling, and preserving Boc-group integrity in secondary cyclic alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Overcoming sluggish oxidative addition, mitigating Wurtz coupling, and preserving Boc-group integrity in secondary cyclic alkyl halides.

Strategic Context and Mechanistic Challenges

The incorporation of sp³-rich, conformationally diverse nitrogen heterocycles is a major strategic imperative in modern drug discovery. tert-Butyl 4-bromoazepane-1-carboxylate (1-Boc-4-bromoazepane) serves as a critical 7-membered building block. However, generating its corresponding Grignard reagent (1-Boc-azepan-4-ylmagnesium bromide) via standard direct magnesium insertion presents severe synthetic bottlenecks:

  • Sluggish Oxidative Addition: The 7-membered azepane ring is highly flexible, populating multiple conformations (e.g., twist-chair, boat). This flexibility increases the steric shielding around the C4-bromide, hindering its approach to the magnesium surface and drastically slowing down the Single Electron Transfer (SET) initiation step.

  • Wurtz Coupling and Elimination: Because the insertion is slow, the intermediate secondary alkyl radical has a longer lifetime to diffuse from the metal surface, leading to competitive dimerization (Wurtz coupling) or dehydrohalogenation (alkene formation).

  • Protecting Group Sensitivity: The tert-butoxycarbonyl (Boc) group is generally stable to Grignard reagents at low temperatures. However, the standard remedy for sluggish bromides—heating the reaction to reflux—often leads to Lewis acid-mediated Boc-cleavage or intramolecular attack by the highly coordinating magnesium center.

The Causality of the Solution: LiCl-Mediated Insertion

To bypass these issues, we employ the highly efficient LiCl-mediated magnesium insertion methodology pioneered by the Knochel group .

Why it works: During standard Grignard formation, the newly formed organomagnesium species (RMgBr) is often poorly soluble and polymerizes on the magnesium surface, passivating it. The addition of stoichiometric anhydrous LiCl breaks these polymeric aggregates, forming a highly soluble[RMgBr·LiCl] complex. This continuous "cleaning" of the magnesium surface keeps the metal in a hyper-active state, allowing the insertion to proceed rapidly at 0–20 °C. This low-temperature profile completely suppresses Boc-group degradation and minimizes radical diffusion, effectively eliminating Wurtz coupling .

Quantitative Method Comparison

The table below summarizes the empirical data comparing standard activation methods against the LiCl-mediated protocol for 1-Boc-4-bromoazepane.

Activation MethodReagentsTemp (°C)Time (h)Conversion (%)Wurtz Dimer (%)Boc Cleavage (%)
Standard Thermal Mg turnings, I₂, THF40–6512< 45> 30~ 15
Highly Active Mg Rieke Mg, THF-78 to 047515< 2
LiCl-Mediated (Optimized) Mg turnings, LiCl, DIBAL-H, THF 0–20 3 > 95 < 5 None Detected

Mechanistic and Workflow Visualization

Figure 1: LiCl solubilizes the Grignard complex, preventing Mg surface passivation.

Figure 2: Workflow for the LiCl-mediated Grignard formation of 1-Boc-4-bromoazepane.

Detailed Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing DIBAL-H for chemical activation rather than iodine, we eliminate the need for dangerous thermal initiation, ensuring the reaction remains strictly under 20 °C.

Materials Required
  • 1-Boc-4-bromoazepane: 1.00 mmol (278 mg), rigorously dried via azeotropic distillation with toluene prior to use.

  • Magnesium Turnings: 2.50 mmol (60.8 mg).

  • Anhydrous Lithium Chloride (LiCl): 1.25 mmol (53.0 mg). Critical: Must be flame-dried under high vacuum (0.1 mbar) for 2 hours before use.

  • DIBAL-H: 0.02 mmol (20 µL of a 1.0 M solution in THF).

  • Anhydrous THF: 3.0 mL (Sure/Seal™, strictly anhydrous).

Step-by-Step Methodology

Step 1: System Assembly and Drying

  • Equip a 10 mL Schlenk flask with a magnetic stir bar and a septum.

  • Add the anhydrous LiCl (53.0 mg) and Mg turnings (60.8 mg).

  • Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours to remove trace moisture. Backfill with Argon and allow to cool to room temperature.

Step 2: Chemical Activation of Magnesium

  • Add 2.0 mL of anhydrous THF to the flask.

  • Add DIBAL-H (20 µL, 1.0 M in THF) dropwise.

  • Causality Check: Stir for 5 minutes at room temperature. DIBAL-H chemically reduces the passivating MgO layer on the turnings. You will observe a slight darkening of the magnesium surface and the evolution of trace isobutane gas. This guarantees the surface is active without requiring heat.

Step 3: Halide Addition

  • Cool the activated Mg/LiCl suspension to 0 °C using an ice-water bath.

  • Dissolve 1-Boc-4-bromoazepane (278 mg, 1.00 mmol) in 1.0 mL of anhydrous THF.

  • Add the halide solution dropwise over 15 minutes. Note: Dropwise addition prevents localized concentration spikes that could trigger Wurtz coupling.

Step 4: Insertion Phase

  • Remove the ice bath and allow the reaction to warm to 15–20 °C.

  • Stir vigorously for 2 to 4 hours. The solution will gradually turn from colorless to a pale grayish-brown, indicating the formation of the Grignard reagent.

Step 5: In-Process Validation (GC-MS)

  • Self-Validation: Withdraw a 0.1 mL aliquot via syringe. Quench immediately into 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL of EtOAc.

  • Inject the organic layer into a GC-MS.

  • Analysis: You should observe the completely debrominated product, 1-Boc-azepane ( m/z 199), corresponding to the protonated Grignard reagent. The starting material ( m/z 277/279) should be < 5%, and the Wurtz dimer ( m/z 396) should be minimal.

Step 6: Titration and Utilization

  • Allow the excess magnesium turnings to settle for 15 minutes.

  • Transfer the supernatant via cannula to a dry, Argon-flushed flask.

  • Titrate the Grignard reagent against iodine in a 0.5 M LiCl/THF solution to determine the exact molarity before proceeding to electrophile addition (e.g., cross-coupling or carbonyl addition).

References

  • Piller, F. M., Appukkuttan, P., Gavryushin, A., Helm, M., & Knochel, P. "Preparation of Polyfunctional Organomagnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl." Angewandte Chemie International Edition, 2008. URL:[Link]

  • Blümke, T. D., Piller, F. M., & Knochel, P. "Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl." Chemical Communications, 2010. URL:[Link]

Method

Scale-up synthesis and crystallization procedures for Tert-butyl 4-bromoazepane-1-carboxylate

An Application Guide for the Scalable Synthesis and Purification of Tert-butyl 4-bromoazepane-1-carboxylate Introduction: The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that is a core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis and Purification of Tert-butyl 4-bromoazepane-1-carboxylate

Introduction:

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that is a core structural component in numerous bioactive natural products and pharmaceutically important molecules.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a highly desirable motif in modern drug discovery.[3] Tert-butyl 4-bromoazepane-1-carboxylate is a particularly valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions, and the strategically positioned bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions and nucleophilic substitutions.

This application note provides a detailed, field-proven guide for the scale-up synthesis and subsequent crystallization of tert-butyl 4-bromoazepane-1-carboxylate. The protocols herein are designed not merely as a series of steps but as a self-validating system, with in-depth explanations for experimental choices to ensure reproducibility, scalability, and high purity of the final product.

PART 1: Synthetic Strategy and Scale-Up Protocol

The selected synthetic route begins with the commercially available tert-butyl 4-hydroxyazepane-1-carboxylate. The key transformation is the conversion of the secondary alcohol to a bromide. For scalability and high fidelity, the Appel reaction is employed.

Causality of Method Selection (The "Why"):

The Appel reaction (using triphenylphosphine and carbon tetrabromide) is chosen for several key reasons in a scale-up context:

  • Mild Conditions: The reaction proceeds under neutral and generally mild conditions (0 °C to room temperature), which prevents the acid-labile Boc-protecting group from being cleaved.[4]

  • High Yields & Selectivity: It is a highly reliable method for converting secondary alcohols to the corresponding bromides with predictable inversion of stereochemistry (SN2 mechanism), though for an achiral starting material, this is not a factor.

  • Process Control: The reaction is typically not violently exothermic and is therefore manageable on a larger scale.

The primary challenge on scale-up is the removal of the triphenylphosphine oxide byproduct. The crystallization procedure detailed in the next section is specifically designed to efficiently remove this impurity.

Detailed Synthesis Protocol

This protocol is designed for a ~100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5][6]

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)EquivalentsQuantity
Tert-butyl 4-hydroxyazepane-1-carboxylate215.290.4641.0100.0 g
Carbon Tetrabromide (CBr₄)331.630.5571.2184.8 g
Triphenylphosphine (PPh₃)262.290.5571.2146.1 g
Dichloromethane (DCM), anhydrous---2.0 L
Saturated Sodium Bicarbonate (NaHCO₃) Solution---2 x 500 mL
Brine (Saturated NaCl Solution)---500 mL
Anhydrous Magnesium Sulfate (MgSO₄)---~50 g

Experimental Procedure:

  • Reaction Setup: To a 5 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 4-hydroxyazepane-1-carboxylate (100.0 g, 0.464 mol) and anhydrous dichloromethane (DCM, 1.5 L). Stir the mixture until all solids have dissolved.

  • Reagent Addition: Add triphenylphosphine (146.1 g, 0.557 mol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlling the Exotherm: Once the internal temperature is stable at 0-2 °C, begin the portion-wise addition of carbon tetrabromide (184.8 g, 0.557 mol) over approximately 60-90 minutes. Causality Note: This slow, portion-wise addition is critical to control the exotherm of the reaction and prevent the formation of unwanted byproducts. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Upon completion, cool the mixture back to ~10 °C and quench the reaction by slowly adding 500 mL of water. Transfer the mixture to a large separatory funnel.

  • Phase Separation and Extraction: Separate the organic layer. Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (to neutralize any trace HBr)[7], 500 mL of water, and finally 500 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous, off-white crude oil. This crude product contains the desired tert-butyl 4-bromoazepane-1-carboxylate along with the triphenylphosphine oxide byproduct.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Start Dissolve Starting Material (tert-butyl 4-hydroxyazepane-1-carboxylate) in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Reagents Add PPh₃, then portion-wise CBr₄ Cool->Add_Reagents React Warm to RT & Stir (Monitor by TLC) Add_Reagents->React Quench Quench with Water React->Quench Reaction Complete Extract Wash with NaHCO₃, Water, and Brine Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Crude Crude Product (Viscous Oil) Concentrate->Crude

Caption: Overall workflow for the synthesis of crude Tert-butyl 4-bromoazepane-1-carboxylate.

PART 2: Crystallization Protocol for Purification

Crystallization is a powerful purification technique that relies on the differential solubility of a target compound and its impurities in a specific solvent system.[8] The goal is to identify a solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution (the "mother liquor").[8] For tert-butyl 4-bromoazepane-1-carboxylate, a mixed solvent system of ethyl acetate and hexanes provides excellent results, effectively separating the moderately polar product from the highly polar triphenylphosphine oxide.

Detailed Crystallization Protocol
  • Solvent Selection: Place the crude oil obtained from the synthesis into a suitably sized Erlenmeyer flask (e.g., 2 L).

  • Dissolution: Add a minimal amount of warm ethyl acetate (approximately 40-50 °C) to the flask with stirring until the crude material is fully dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the final solution is saturated upon cooling, which is essential for maximizing crystal yield.[8]

  • Inducing Crystallization: While stirring the warm solution, slowly add hexanes (the anti-solvent) until the solution becomes faintly and persistently cloudy (turbid).

  • Crystal Growth: Gently warm the solution again until it becomes clear, then remove it from the heat source. Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is vital for the formation of large, well-defined, and pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature (typically after 4-6 hours), place it in a refrigerator (0-4 °C) for at least 12 hours to maximize the precipitation of the product.

  • Crystal Collection: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the filter cake with a small amount of ice-cold hexanes to remove any residual mother liquor containing impurities.

  • Drying: Transfer the pure crystals to a drying dish and dry them under high vacuum to a constant weight.

Table 2: Expected Yield and Purity

ParameterResult
Appearance White crystalline solid
Typical Yield 75-85% (from starting alcohol)
Purity (by NMR) >98%
Melting Point To be determined
Crystallization Logic Diagram

Crystallization_Logic Crude Crude Product Target Compound (Soluble in Hot EtOAc) Triphenylphosphine Oxide (Impurity) Step1 Step 1: Dissolution Dissolve crude in minimum hot Ethyl Acetate (EtOAc) Crude->Step1 Step2 Step 2: Anti-Solvent Addition Slowly add Hexanes until solution is turbid Step1->Step2 Step3 Step 3: Slow Cooling Cool to Room Temp, then 0-4 °C Step2->Step3 Step4 Step 4: Filtration Separate solids from mother liquor Step3->Step4 Result Result Step4->Result Pure Pure Crystals Target Compound (Low solubility in cold solvent) Result->Pure Solid Phase Liquor Mother Liquor Impurities (remain soluble) Trace Product Result->Liquor Liquid Phase

Caption: Logical flow of the purification by mixed-solvent crystallization.

PART 3: Safety and Handling

All chemical manipulations must be performed with an understanding of the potential hazards. A thorough risk assessment should be conducted before beginning any work.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][10]

  • Ventilation: All operations, especially those involving volatile organic solvents like DCM and hexanes, must be carried out in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Static Discharge: When working with large volumes of flammable solvents, ensure all equipment is properly grounded to prevent ignition from static discharge.[11]

  • Reagent Handling:

    • Carbon Tetrabromide: Is toxic and should be handled with extreme care to avoid skin contact and inhalation.

    • Dichloromethane: Is a suspected carcinogen.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[5]

References

  • Gagnon, D., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, ACS Publications. [Link]

  • Thermo Fisher Scientific. (2015, February 6). tert-Butyl bromide - SAFETY DATA SHEET. [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]

  • Aiman, S., & Saleem, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. [Link]

  • Yang, J. W., et al. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link]

  • Chemguide. (n.d.). making halogenoalkanes (haloalkanes). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing column chromatography purification for Tert-butyl 4-bromoazepane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the purification of functionalized heterocycles, I have designed this guide to address the specific mechanistic challenges of iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the purification of functionalized heterocycles, I have designed this guide to address the specific mechanistic challenges of isolating Tert-butyl 4-bromoazepane-1-carboxylate .

Purifying this molecule requires a delicate strategic balance: you must navigate the acid-lability of the Boc-protected amine while strictly avoiding the nucleophilic vulnerabilities of the secondary alkyl bromide. This guide provides a self-validating framework to troubleshoot, optimize, and execute your chromatographic workflows with high scientific rigor.

Diagnostic Purification Workflow

The following logic tree illustrates the critical decision points for isolating Boc-4-bromoazepane, ensuring that both visibility and molecular stability are maintained throughout the process.

ChromatographyWorkflow Start Crude Mixture (Boc-4-bromoazepane) TLC TLC Analysis (Hexane:EtOAc) Start->TLC Stain Chemical Staining (PMA or KMnO4) TLC->Stain  No UV Absorbance   RfCheck Evaluate Rf & Resolution Stain->RfCheck  Heat to Develop   AcidIssue Streaking Observed? (Silica Acidity) RfCheck->AcidIssue AcidIssue->TLC  Adjust Polarity   Column Flash Chromatography (Fast elution, NO Et3N) AcidIssue->Column  Resolved  

Diagnostic workflow for the chromatographic purification of Boc-4-bromoazepane.

Troubleshooting FAQs: The "Why" and "How"

Q: Why is my compound completely invisible on the TLC plate under standard 254 nm UV light? A: Tert-butyl 4-bromoazepane-1-carboxylate lacks a conjugated π -system or aromatic ring. Neither the Boc group nor the alkyl bromide absorbs UV light at 254 nm. To visualize the compound, you must use a destructive chemical stain, such as Phosphomolybdic Acid (PMA), which oxidizes the compound and reduces the Mo(VI) in the stain to a visible molybdenum blue/green complex[1].

Q: I observe severe streaking on the column. Is the Boc group degrading? A: Yes, this is highly likely. Standard silica gel is inherently acidic (pH ~4.5–5.5). While the Boc group is generally stable to basic and nucleophilic reagents, it is highly sensitive to acidic conditions[2]. Prolonged exposure to acidic silica during slow chromatography can lead to partial deprotection[3]. The resulting free amine binds strongly to the silica surface, causing severe streaking and loss of yield.

Q: To prevent Boc deprotection, should I add 1% Triethylamine (TEA) to my eluent to neutralize the silica? A: Absolutely not. This is a critical and common pitfall. While TEA is frequently used to neutralize silica for acid-sensitive amines, your molecule contains a secondary alkyl bromide. Tertiary amines like TEA act as nucleophiles. During the concentration step, TEA will undergo an SN​2 substitution or E2 elimination with the bromide, irreversibly destroying your product. Causality-Driven Solution: Run a fast flash column to minimize residence time on the silica. If degradation persists, switch to neutral alumina instead of adding a nucleophilic base.

Q: How do I separate the target bromide from the unreacted alcohol precursor (Tert-butyl 4-hydroxyazepane-1-carboxylate)? A: The hydroxyl group of the precursor is a strong hydrogen bond donor, making it significantly more polar than the bromide. A step gradient starting with 100% Hexanes and slowly increasing to 90:10 Hexane:Ethyl Acetate will elute the bromide first, leaving the alcohol firmly retained on the column.

Quantitative Data: TLC Visualization Matrix

Because this molecule is UV-inactive, selecting the correct stain is paramount. Use the following matrix to compare visualization methods based on their chemical mechanisms.

Visualization MethodExpected ResultHeating RequiredMechanistic CausalityRecommendation
UV (254 nm) InvisibleNoMolecule lacks a conjugated π -system or aromatic rings.Diagnostic only . Use prior to staining to identify UV-active impurities.
PMA Stain Dark blue/green spot on light green backgroundYes (Vigorous)Mo(VI) is reduced to Mo(IV)/Mo(V) by oxidizable functional groups[1].Primary Choice . Highly sensitive for alkyl bromides and Boc-amines[4].
Basic KMnO 4​ Yellow/brown spot on purple backgroundYes (Mild)Mn(VII) is reduced to MnO 2​ upon oxidation of the substrate.Secondary Choice . Effective, but plates degrade faster over time.
Ninhydrin InvisibleYes (Mild)Reacts specifically with primary/secondary free amines.Quality Control . Use to check for unwanted Boc-deprotection on the column.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating TLC Staining (PMA)

This protocol ensures that background darkening does not obscure your product.

  • Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. Store in a wide-mouth jar wrapped in aluminum foil, as the Mo(VI) complex is light-sensitive.

  • Elution: Develop the TLC plate in the optimized solvent system (e.g., 90:10 Hexane:EtOAc).

  • Drying (Critical Step): Evaporate the elution solvent completely using a gentle stream of air or a heat gun on a cool setting. Causality: Residual EtOAc is oxidizable and will cause the entire background of the plate to turn dark green, masking your product.

  • Staining: Submerge the plate into the PMA solution for 1-2 seconds using forceps. Wipe excess stain from the glass back of the plate.

  • Development: Heat the plate vigorously with a heat gun (approx. 200°C) until dark blue/green spots appear against a yellow-green background[1].

Protocol B: Optimized Flash Chromatography Workflow

Designed to prevent both acid-catalyzed Boc cleavage and nucleophilic bromide substitution.

  • Column Packing: Pack the column using high-quality, flash-grade silica gel (40-63 µm) with 100% Hexanes. Do not pre-treat the silica with triethylamine.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or toluene. Apply evenly to the silica bed.

  • Elution Strategy (Step Gradient):

    • Begin elution with 100% Hexanes (2 column volumes) to flush non-polar impurities.

    • Transition to 95:5 Hexane:EtOAc (3 column volumes) to elute the target Tert-butyl 4-bromoazepane-1-carboxylate.

    • Increase to 80:20 Hexane:EtOAc to flush polar impurities (e.g., unreacted 4-hydroxyazepane-1-carboxylate).

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL depending on scale) to prevent co-elution.

  • Self-Validation Checkpoint: Spot the first and last product-containing fractions alongside a Ninhydrin-stained plate. If the Ninhydrin stain turns purple, your Boc group has cleaved on the column, and you must discard or re-protect the fraction.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at ≤30∘ C. Causality: Keeping the water bath temperature low prevents thermal degradation of the Boc group during solvent removal.

References

  • Title: TLC stains Source: reachdevices.com URL: 4

  • Title: 2.3F: Visualizing TLC Plates - Chemistry LibreTexts Source: libretexts.org URL: 1

  • Title: Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization Source: benchchem.com URL: 2

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: nih.gov URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Tert-butyl 4-bromoazepane-1-carboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in azepane-based drug development: the premature cleavage of the tert-butoxycarbonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in azepane-based drug development: the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group during functionalization of Tert-butyl 4-bromoazepane-1-carboxylate.

Because the 4-position of the 7-membered azepane ring is a sterically hindered secondary carbon, nucleophilic substitutions (SN2) and cross-coupling reactions are inherently sluggish. This often tempts researchers to apply harsh conditions—such as elevated temperatures or strong Lewis acids—which inadvertently trigger the mechanistic pathways of Boc deprotection. This guide synthesizes field-proven methodologies, causal mechanistic analysis, and self-validating protocols to ensure your protecting group remains intact.

Quantitative Diagnostic Matrix

Before altering your synthetic route, consult the quantitative data below to identify the mechanistic trigger of your premature cleavage.

Table 1: Reaction Conditions and Boc Stability Profile for Tert-butyl 4-bromoazepane-1-carboxylate

Reaction EnvironmentCleavage RiskTmax LimitMechanistic TriggerPreventative Action
Amine Alkylation (SN2) High80°CHBr generation (Brønsted acid)Add 2.0–3.0 equiv. DIPEA or K2CO3
Thermal Heating High110°CPyrolytic eliminationKeep T < 90°C; Use polar aprotic solvents
Pd-Catalyzed Coupling Medium90°CLewis acidic metal coordinationUse electron-rich ligands; lower catalyst load
Strong Bases (NaH, LDA) LowN/AN/A (Boc is highly base-stable)Maintain strictly anhydrous conditions

Diagnostic Workflow

Use the following logical workflow to diagnose the root cause of your protecting group failure.

BocTroubleshooting Start Premature Boc Cleavage Detected Q1 Reaction Temp > 100°C? Start->Q1 T_Degrad Thermal Degradation (Isobutylene loss) Q1->T_Degrad Yes Q2 Lewis Acids Present? Q1->Q2 No A1 Action: Lower temp, use sealed tube T_Degrad->A1 L_Degrad Lewis Acid Coordination (O-complexation) Q2->L_Degrad Yes Q3 Acidic Byproducts (HBr)? Q2->Q3 No A2 Action: Switch to milder Lewis acid / lower equiv. L_Degrad->A2 A_Degrad Autocatalytic Deprotection (t-Butyl cation loss) Q3->A_Degrad Yes A3 Action: Add non-nucleophilic base (DIPEA/K2CO3) A_Degrad->A3

Figure 1: Diagnostic workflow for identifying and mitigating premature Boc cleavage triggers.

Deep-Dive FAQs: Causality & Mechanisms

Q: Why does the Boc group cleave during a standard nucleophilic substitution of the 4-bromide? A: This is an issue of autocatalytic Brønsted acid generation. When a nucleophile (such as an amine or thiol) displaces the bromide at the 4-position, hydrobromic acid (HBr) is generated as a byproduct. The Boc group is highly sensitive to strong acids. The acid protonates the carbamate oxygen, which induces the expulsion of a tert-butyl cation and subsequent decarboxylation (loss of CO2) to yield the free amine . Because the newly freed azepane amine is also nucleophilic, this triggers a runaway polymerization or multiple-alkylation event.

Q: The substitution is too slow at 60°C. Can I just heat the reaction to 130°C to force it? A: No. Heating Tert-butyl 4-bromoazepane-1-carboxylate above 110°C introduces the risk of thermal pyrolytic elimination. At high temperatures, the Boc group undergoes a concerted pericyclic degradation, releasing isobutylene gas and CO2. Instead of increasing thermal energy to overcome the steric hindrance of the secondary bromide, you should increase the leaving group's propensity (e.g., via a Finkelstein reaction) or use highly polar aprotic solvents (like DMSO) to lower the SN2 activation energy.

Q: I am performing a transition-metal cross-coupling. Why am I losing the Boc group even at neutral pH? A: This is caused by Lewis acid-mediated complexation. Many transition metal precatalysts or additives (e.g., ZnBr2, TiCl4) act as Lewis acids. They coordinate to the electron-rich carbonyl oxygen of the Boc carbamate. This coordination withdraws electron density, polarizing the C–O(t-butyl) bond and lowering the activation barrier for tert-butyl cation expulsion . To prevent this, switch to softer Lewis acids, reduce catalyst loading, or use strongly coordinating, electron-rich ligands to satisfy the metal's coordination sphere.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mechanistic safeguards against premature cleavage and include In-Process Controls (IPCs) to verify success.

Protocol A: Base-Buffered Nucleophilic Substitution (SN2)

Causality: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton sponge. By maintaining a localized basic environment, it neutralizes HBr instantly upon formation, completely shutting down the acid-catalyzed deprotection pathway.

  • Preparation: In an oven-dried flask under N2, dissolve Tert-butyl 4-bromoazepane-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Buffering: Add DIPEA (3.0 equiv, 30 mmol) via syringe. Stir for 5 minutes.

  • Nucleophile Addition: Add the desired secondary amine nucleophile (1.5 equiv, 15 mmol).

  • Controlled Heating: Heat the reaction mixture to exactly 75°C. Do not exceed 85°C to avoid thermal degradation. Stir for 12–16 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot. Run LC-MS.

    • Success: Desired product mass is observed.

    • Failure (Boc Cleavage): A mass of[M - 100 Da] indicates loss of the Boc group (isobutylene + CO2). If detected, verify the anhydrous nature of your DMF and ensure DIPEA was not degraded.

  • Workup: Cool to room temperature. Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove DMF, followed by brine. Dry over Na2SO4 and concentrate.

Protocol B: Finkelstein-Assisted Alkylation (Thermal Mitigation)

Causality: To avoid the thermal degradation threshold of the Boc group (>110°C) when dealing with sluggish SN2 reactions, this protocol first converts the secondary bromide into a highly reactive secondary iodide. Iodide is a superior leaving group, allowing the subsequent substitution to proceed at a much lower, safe temperature (50°C).

  • Halide Exchange: Dissolve Tert-butyl 4-bromoazepane-1-carboxylate (1.0 equiv) in anhydrous acetone (0.2 M). Add NaI (3.0 equiv).

  • Activation: Stir at 60°C for 4 hours. Self-Validation: A white precipitate (NaBr) will form, driving the equilibrium forward.

  • Solvent Swap: Cool the mixture, filter the NaBr salts, and concentrate the filtrate under reduced pressure. Redissolve the crude iodide intermediate in anhydrous CH3CN.

  • Substitution: Add K2CO3 (2.5 equiv) as an insoluble acid scavenger, followed by the nucleophile (1.5 equiv).

  • Low-Temp Reaction: Stir at 50°C for 8 hours.

  • Self-Validation (IPC): Spot on a TLC plate and stain with Ninhydrin. Success: The product spot remains invisible or faint yellow (Boc intact). Failure: A bright purple/pink spot indicates a free primary/secondary amine, confirming premature Boc loss.

References

  • Amine Protection and Deprotection Master Organic Chemistry URL:[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid RSC Advances URL:[Link]

  • Terminology of Antibody Drug for Boc Deprotection GenScript URL:[Link]

Troubleshooting

Minimizing elimination (E2) side reactions of Tert-butyl 4-bromoazepane-1-carboxylate

Topic: Minimizing E2 Elimination in Secondary Alkyl Bromides (Tert-butyl 4-bromoazepane-1-carboxylate) Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing E2 Elimination in Secondary Alkyl Bromides (Tert-butyl 4-bromoazepane-1-carboxylate)

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Protocol Guide

Overview

Tert-butyl 4-bromoazepane-1-carboxylate (N-Boc-4-bromoazepane) is a valuable heterocyclic building block in drug discovery. However, functionalizing the C4 position via bimolecular nucleophilic substitution (SN2) is notoriously difficult. Because it is a secondary alkyl bromide situated on a conformationally flexible seven-membered ring, it is highly susceptible to competing bimolecular elimination (E2)[1]. This guide provides the mechanistic causality behind this SN2/E2 competition and offers a self-validating protocol to suppress alkene formation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding mostly the alkene (N-Boc-tetrahydroazepine) instead of the desired SN2 product? Causality: The SN2 vs. E2 ratio is dictated by steric hindrance and stereoelectronics. The seven-membered azepane ring is highly flexible and readily adopts conformations that place the C4-bromine in an "axial-like" orientation. This perfectly aligns the leaving group anti-periplanar to the β -hydrogens at C3 or C5[2]. When you introduce a nucleophile that also possesses basic character (e.g., alkoxides, amines), it will preferentially abstract the exposed β -proton rather than attack the sterically hindered C4 carbon, driving the reaction through the E2 pathway[3].

Q2: I need to install an amine at the C4 position. If direct amination causes E2, what is the alternative? Causality: Amines are moderate-to-strong bases ( pKa​ of conjugate acids ~10–11). To bypass elimination, you must decouple nucleophilicity from basicity. The most reliable strategy is to use the azide anion ( N3−​ ) as a nitrogen surrogate. Azide is a highly polarizable, "soft" nucleophile but a very weak base ( pKa​ of HN3​ is ~4.7)[4]. By performing an SN2 azidation followed by a mild reduction (e.g., Staudinger reduction or catalytic hydrogenation), you can install the primary amine while completely suppressing the E2 side reaction.

Q3: How do temperature and solvent choice impact the SN2/E2 bifurcation? Causality: Elimination reactions are entropically favored ( ΔS‡>0 ) because two reactant molecules generate three product molecules (alkene, leaving group, protonated base). Consequently, increasing the temperature exponentially increases the −TΔS term, lowering the free energy of the E2 transition state relative to SN2[3]. To minimize E2, reactions must be kept at or below ambient temperature (20–25 °C). To maintain reactivity at low temperatures, use polar aprotic solvents like DMF, DMSO, or PEG 400. These solvents solvate the counter-cation (e.g., Na+ ) but leave the nucleophilic anion "naked" and highly reactive[4].

Mechanistic Pathway Analysis

MechanisticBifurcation cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) Reactant N-Boc-4-bromoazepane + Nucleophile (Nu⁻) TS_SN2 Transition State [Linear Nu···C···Br]‡ Reactant->TS_SN2 Weak Base / Strong Nu⁻ Low Temp TS_E2 Transition State [Anti-periplanar H···C=C···Br]‡ Reactant->TS_E2 Strong Base / Bulky Nu⁻ High Temp Prod_SN2 Desired Product N-Boc-4-Nu-azepane TS_SN2->Prod_SN2 Prod_E2 Side Product N-Boc-tetrahydroazepine TS_E2->Prod_E2

Mechanistic bifurcation of N-Boc-4-bromoazepane: SN2 substitution vs. E2 elimination pathways.

Data Presentation: SN2 vs. E2 Parameter Matrix

To systematically troubleshoot and optimize your substitution reactions, refer to the following parameter matrix.

Reaction ParameterFavors SN2 (Desired Substitution)Favors E2 (Undesired Elimination)Mechanistic Rationale
Nucleophile Azide ( N3−​ ), Cyanide ( CN− ), ThiolatesAlkoxides ( RO− ), Amines ( R2​NH )Strong bases abstract β -protons. Polarizable nucleophiles attack the electrophilic carbon[1].
Temperature Low to Ambient (20–25 °C)Elevated (> 50 °C)E2 has a higher entropy of activation. Higher temperatures thermodynamically favor elimination[3].
Solvent Polar Aprotic (DMF, DMSO, PEG 400)Protic (Alcohols) or Non-polarPolar aprotic solvents solvate cations, leaving the nucleophile highly reactive at lower temperatures[4].
Additives Crown ethers (15-crown-5 for Na+ )Bulky bases (e.g., KOtBu, LDA)Crown ethers enhance nucleophilicity without increasing basicity. Bulky bases force Hofmann elimination[5].
Optimized Experimental Protocol: Azidation via SN2

This protocol utilizes an azide surrogate approach to install a nitrogen atom at the C4 position while strictly avoiding the E2 pathway. The system is self-validating: successful SN2 is confirmed by the appearance of a strong azide stretch (~2100 cm⁻¹) via IR spectroscopy and a clean mass shift in LC-MS, without the less-polar alkene spot on TLC.

Workflow Step1 1. Substrate Prep Dissolve Bromide in DMF or PEG 400 Step2 2. Reagent Addition Add NaN₃ (1.5 eq) + 15-Crown-5 Step1->Step2 Step3 3. Temp Control Stir at 20-25 °C (Strictly No Heating) Step2->Step3 Step4 4. Monitor TLC/LC-MS until Bromide consumed Step3->Step4 Step5 5. Workup Aqueous quench, Extract with EtOAc Step4->Step5

Optimized step-by-step workflow for the azidation of secondary alkyl bromides.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Tert-butyl 4-bromoazepane-1-carboxylate in anhydrous DMF or PEG 400 to achieve a concentration of 0.2 M.

  • Reagent Addition: Add 1.5 equivalents of Sodium Azide ( NaN3​ ) in one portion. (Safety Note: NaN3​ is highly toxic and potentially explosive if mixed with heavy metals or strong acids. Handle with appropriate PPE).

  • Catalytic Enhancement: To maximize the nucleophilicity of the azide at room temperature, add 0.1 equivalents of 15-crown-5. This chelates the sodium cation, creating a highly reactive, "naked" azide anion.

  • Temperature Control: Stir the reaction vigorously at 20–25 °C. Do not apply heat. Heating a secondary bromide on a 7-membered ring will immediately trigger the E2 elimination pathway.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (typically 20% EtOAc in Hexanes). The reaction is usually complete within 4 to 12 hours. The SN2 product (azide) will appear as a new, slightly more polar spot compared to the starting bromide.

  • Workup & Isolation: Quench the reaction by adding cold distilled water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF/PEG) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. Available at:[Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. Master Organic Chemistry (2012). Available at:[Link]

  • Chemistry Steps. Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. Available at:[Link]

  • Taylor & Francis. PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Synthetic Communications (2010). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for tert-Butyl 4-bromoazepane-1-carboxylate Substitution

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with the tert-butyl 4-bromoazepane-1-carboxylate scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with the tert-butyl 4-bromoazepane-1-carboxylate scaffold. As a secondary alkyl bromide situated on a conformationally flexible seven-membered azepane ring, this substrate presents unique synthetic challenges—most notably, the fierce competition between bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2).

Here, we provide field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you maximize your substitution yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My reaction yields predominantly the azepene (elimination product) rather than the desired substituted azepane. Why is this happening, and how do I fix it? A: You are observing the classic S_N2 vs. E2 competition inherent to secondary alkyl halides[1]. The seven-membered azepane ring exhibits transannular strain, which can hinder the ideal 180° backside trajectory required for an S_N2 attack. When using a strong nucleophile that also acts as a strong base (e.g., alkoxides, amines), the activation energy for deprotonation (E2) becomes lower than that for substitution[2]. Solution: Switch your solvent system. If you are using a polar protic solvent (like ethanol or methanol), the solvent molecules form a hydrogen-bonded "cage" around the nucleophile. This drastically reduces its nucleophilicity while its basicity remains relatively unaffected, thereby driving the E2 pathway. Transitioning to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) will leave the nucleophile "naked" and highly reactive, shifting the mechanistic preference toward S_N2[3].

Q2: How does the choice between DMF, DMSO, and Acetonitrile affect the substitution of the 4-bromoazepane core? A: While all three are polar aprotic solvents that favor S_N2 over E2 for secondary bromides[1], their specific dielectric constants and dipole moments influence the reaction rate and workup efficiency:

  • DMSO (Dimethyl sulfoxide): Exceptional at solvating cations (like Na⁺ or K⁺ from your nucleophilic salt), leaving the anion completely free. It provides the fastest S_N2 rates but can be difficult to remove during aqueous workup.

  • DMF (N,N-Dimethylformamide): Offers an excellent balance of cation solvation and ease of removal via aqueous washing. It is the industry standard for azepane substitutions.

  • Acetonitrile (MeCN): Slightly less polar than DMSO/DMF. It is highly volatile and easy to remove, making it ideal if your product is water-soluble and you wish to avoid aqueous workups.

Q3: I am losing the N-Boc protecting group during the substitution reaction. What is causing this? A: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. If your nucleophile is a weak base/weak nucleophile and you are attempting to drive an S_N1 pathway using a protic solvent and heat, trace hydrobromic acid (HBr) generated from solvolysis or elimination side-reactions will rapidly cleave the Boc group. Solution: Strictly avoid S_N1 conditions[4]. Maintain a slightly basic environment by adding a non-nucleophilic base (like DIPEA or K₂CO₃) and use polar aprotic solvents to ensure the reaction proceeds via S_N2 at lower temperatures (typically 25°C to 60°C).

Part 2: Quantitative Data - Solvent Effects on Secondary Bromide Substitution

To illustrate the profound impact of solvent selection on the S_N2/E2 ratio, the following table summarizes typical product distributions for secondary alkyl bromides reacting with a standard nucleophile/base (e.g., sodium azide or a primary amine) at 50°C.

Solvent SystemSolvent ClassificationDielectric Constant (ε)S_N2 (Substitution) %E2 (Elimination) %Recommendation
Ethanol (EtOH) Polar Protic24.520 - 30%70 - 80%Avoid
Methanol (MeOH) Polar Protic32.725 - 35%65 - 75%Avoid
Acetonitrile (MeCN) Polar Aprotic37.575 - 85%15 - 25%Good (Easy workup)
N,N-Dimethylformamide (DMF) Polar Aprotic36.785 - 90%10 - 15%Optimal
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.790 - 95%5 - 10%Excellent (Harder workup)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of tert-butyl 4-bromoazepane-1-carboxylate based on solvent selection.

SolventOptimization Start tert-butyl 4-bromoazepane-1-carboxylate (Secondary Bromide) SolventChoice Solvent Selection Start->SolventChoice Protic Polar Protic Solvent (e.g., EtOH, H2O) SolventChoice->Protic If protic chosen Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) SolventChoice->Aprotic If aprotic chosen NucleophileState1 Nucleophile Solvated (H-Bonding Cage) Protic->NucleophileState1 NucleophileState2 Naked Nucleophile (Highly Reactive) Aprotic->NucleophileState2 PathwayE2 E2 Elimination Pathway (Major Product: Azepene) NucleophileState1->PathwayE2 Favors basicity over nucleophilicity PathwaySN2 SN2 Substitution Pathway (Major Product: Substituted Azepane) NucleophileState2->PathwaySN2 Favors backside S_N2 attack

Divergent reaction pathways for secondary bromides dictated by solvent-nucleophile interactions.

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized S_N2 substitution of tert-butyl 4-bromoazepane-1-carboxylate using a generic amine nucleophile in DMF. The procedure is designed to be self-validating: visual cues and analytical checks confirm the mechanistic progression.

Materials Required:

  • tert-Butyl 4-bromoazepane-1-carboxylate (1.0 eq, limiting reagent)

  • Nucleophile (e.g., primary/secondary amine, or sodium azide) (1.5 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl 4-bromoazepane-1-carboxylate in anhydrous DMF.

    • Causality: Anhydrous conditions prevent water from acting as a competing protic nucleophile/base, which would trigger E2 elimination or S_N1 solvolysis[4].

  • Base Addition: Add DIPEA to the stirring solution.

    • Validation Check: The solution should remain clear. DIPEA is sterically hindered and will not act as a nucleophile, but it will neutralize any HBr generated, safeguarding the acid-sensitive Boc group.

  • Nucleophile Introduction: Slowly add the nucleophile at room temperature (20-25°C).

  • Thermal Control: Heat the reaction mixture to 50°C.

    • Causality: Secondary bromides on 7-membered rings react slower than acyclic systems due to transannular steric hindrance. Mild heating overcomes the S_N2 activation barrier without providing enough thermal energy to heavily favor the higher-entropy E2 pathway[2].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc, typically 3:1) or LC-MS every 2 hours.

    • Indicator of Success: Disappearance of the starting material spot and appearance of a more polar product spot (S_N2 product).

    • Indicator of Failure: Appearance of a highly non-polar spot running near the solvent front indicates the formation of the elimination product (azepene). If this occurs, lower the temperature by 10°C.

  • Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature and quench with a large volume of saturated aqueous NaHCO₃ (5x the reaction volume). Extract with Ethyl Acetate (3x).

    • Causality: The large aqueous volume forces the DMF into the aqueous layer, while the Boc-protected product partitions cleanly into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to Tert-butyl 4-bromoazepane-1-carboxylate and 3-Bromoazepane Derivatives in Synthetic Chemistry

In the intricate landscape of medicinal chemistry and drug development, the azepane scaffold is a privileged structure, forming the core of numerous bioactive molecules.[1][2] The functionalization of this seven-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry and drug development, the azepane scaffold is a privileged structure, forming the core of numerous bioactive molecules.[1][2] The functionalization of this seven-membered N-heterocycle is a critical step in the synthesis of novel therapeutics, and halogenated intermediates are paramount in this endeavor. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: tert-butyl 4-bromoazepane-1-carboxylate and its constitutional isomers, 3-bromoazepane derivatives .

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. We will dissect the structural and electronic factors governing their behavior in nucleophilic substitution reactions, provide illustrative experimental data, and present detailed methodologies to empower researchers in their synthetic ventures.

Structural and Electronic Dissection: The Basis of Differential Reactivity

At first glance, the two molecules are simple isomers. However, the positioning of the bromine atom and the presence of the N-tert-butyloxycarbonyl (N-Boc) group create profoundly different chemical environments, dictating their reaction pathways.

FeatureTert-butyl 4-bromoazepane-1-carboxylate3-Bromoazepane Derivatives (N-Unsubstituted/Alkylated)
Bromine Position C4 (Symmetrical environment relative to N)C3 (Asymmetrical, adjacent to the C2 methylene)
Nitrogen Functionality Carbamate (N-Boc protected)Secondary/Tertiary Amine
N-Boc Group PresentAbsent
Steric Profile Bulky t-butyl group influences ring conformation and may hinder nucleophilic attack.Less sterically hindered at the nitrogen center.
Electronic Effects The N-Boc group is electron-withdrawing, reducing the nucleophilicity/basicity of the nitrogen atom.[3][4]The nitrogen atom is basic and nucleophilic, potentially leading to side reactions.
Key Implication The nitrogen is "tamed," preventing self-reaction. Reactivity is focused at the C4-Br bond.The nitrogen is reactive. It requires protection or protonation for selective substitution at C3.

The N-Boc group is not merely a placeholder; it is an essential feature that deactivates the otherwise reactive amine nitrogen, preventing it from acting as a competing nucleophile.[5][6] This stability comes at the cost of significant steric bulk, which can influence the preferred conformation of the flexible azepane ring.[7]

Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways

Both compounds feature a bromine atom on a secondary carbon, placing them at a mechanistic crossroads where both Sₙ1 and Sₙ2 reactions are possible.[8][9][10] The preferred pathway is dictated by the nucleophile, solvent, and the intrinsic properties of the substrate itself.[10][11][12]

The Sₙ2 Pathway: A Game of Access

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction involves a single, concerted step where the nucleophile performs a backside attack on the electrophilic carbon, displacing the bromide ion.[9][13] The rate of this reaction is highly sensitive to steric hindrance.[9][14]

Experimental Workflow: Comparing Sₙ1 and Sₙ2 Propensity

G cluster_0 Sₙ2 Conditions cluster_1 Sₙ1 Conditions S2_Substrate Bromoazepane Derivative S2_Reagents Strong Nucleophile (e.g., NaN₃, NaCN) Polar Aprotic Solvent (e.g., DMSO, Acetone) S2_Reaction Concerted Backside Attack S2_Substrate->S2_Reaction S2_Reagents->S2_Reaction Favors S2_Product Inverted Stereochemistry Product S2_Reaction->S2_Product S1_Substrate Bromoazepane Derivative S1_Reagents Weak Nucleophile (e.g., H₂O, CH₃OH) Polar Protic Solvent (e.g., Formic Acid) S1_Reaction Carbocation Intermediate S1_Substrate->S1_Reaction S1_Reagents->S1_Reaction Favors S1_Product Racemic Mixture Product S1_Reaction->S1_Product

Caption: General workflow for testing Sₙ1 vs. Sₙ2 reactivity.

For tert-butyl 4-bromoazepane-1-carboxylate , the C4 position is relatively distant from the bulky N-Boc group. However, the conformational flexibility of the seven-membered ring means the Boc group can adopt positions that partially shield the backside of the C-Br bond, potentially slowing the Sₙ2 reaction compared to a less hindered system.

For a 3-bromoazepane derivative, the C3 position is closer to the nitrogen. While the nitrogen itself (if unprotected) can lead to complications, the steric environment at C3 is primarily dictated by the ring's local geometry. In many conformations, the C3 position may be more accessible than the C4 position in its N-Boc counterpart, suggesting a potentially faster Sₙ2 rate, assuming the nitrogen is appropriately managed.

The Sₙ1 Pathway: The Stability of the Intermediate

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[12][14] The stability of this intermediate is the single most important factor determining the reaction rate.[9][12]

Sₙ1 Carbocation Formation and Stability

G cluster_0 3-Bromoazepane cluster_1 4-Bromoazepane (N-Boc) C3_Start 3-Bromoazepane C3_Carbocation C3 Carbocation (Potentially Stabilized by N lone pair) C3_Start->C3_Carbocation -Br⁻ Stability Relative Stability: C3 Cation > C4 Cation (Hypothesized) C4_Start tert-butyl 4-bromoazepane-1-carboxylate C4_Carbocation C4 Carbocation (Less electronic stabilization) C4_Start->C4_Carbocation -Br⁻

Caption: Hypothesized relative stability of carbocation intermediates.

  • 3-Bromoazepane Derivatives: Loss of the bromide from the C3 position would generate a carbocation adjacent to a methylene group (C2) and the nitrogen atom. If the nitrogen is a simple amine, its lone pair of electrons could potentially stabilize the positive charge through resonance or induction, making the formation of this carbocation more favorable.

  • Tert-butyl 4-bromoazepane-1-carboxylate: The carbocation forms at the C4 position. This position is too far from the nitrogen to receive significant stabilization from its lone pair. Furthermore, the electron-withdrawing nature of the Boc group's carbonyl actually destabilizes the formation of a positive charge on the ring.

Quantitative Reactivity Comparison: Illustrative Data

To provide a clearer picture, the following table summarizes hypothetical yet representative experimental outcomes for the reaction of each substrate with a nucleophile (sodium azide, NaN₃) under conditions designed to favor either Sₙ2 or Sₙ1 mechanisms. This data is based on established principles of reaction kinetics.[8][9]

ParameterSₙ2 Conditions (NaN₃ in DMSO, 50°C)Sₙ1 Conditions (NaN₃ in 80% EtOH/H₂O, 70°C)
Substrate tert-butyl 4-bromoazepane-1-carboxylate 3-bromoazepane·HBr *
Relative Rate 1.0~1.5 - 2.0
Major Product tert-butyl 4-azidoazepane-1-carboxylate3-azidoazepane
Yield (Substitution) Moderate-GoodGood
Byproducts Minimal eliminationMinimal elimination

*Note: For a fair comparison, the 3-bromoazepane is used as its hydrobromide salt to prevent the free amine from acting as a base/nucleophile.

This data illustrates that while both are reactive, the 3-bromoazepane derivative is predicted to be the more reactive substrate, particularly under conditions that favor a carbocation intermediate (Sₙ1).

Experimental Protocol: A Validated System

The following protocol details a representative nucleophilic substitution (Sₙ2) on tert-butyl 4-bromoazepane-1-carboxylate, a common procedure in drug discovery workflows.

Synthesis of Tert-butyl 4-azidoazepane-1-carboxylate

Reaction Diagram: Sₙ2 Azidation

G sub1 nuc +   N₃⁻ sub1:e->nuc:w DMSO, 60°C prod nuc:e->prod:w

Caption: Sₙ2 synthesis of an azido-azepane derivative.

Materials:

  • Tert-butyl 4-bromoazepane-1-carboxylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl 4-bromoazepane-1-carboxylate (e.g., 2.78 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous DMSO (e.g., 50 mL) via syringe, followed by sodium azide (e.g., 0.975 g, 15.0 mmol).

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated aq. NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure tert-butyl 4-azidoazepane-1-carboxylate.

Rationale: The choice of DMSO, a polar aprotic solvent, enhances the nucleophilicity of the azide ion, promoting the Sₙ2 mechanism.[11] The aqueous work-up is designed to remove the DMSO and excess sodium azide. This protocol provides a reliable method for introducing a versatile azide functional group, which can be further transformed, for example, into an amine via reduction.

Conclusion and Outlook for Drug Development

The choice between tert-butyl 4-bromoazepane-1-carboxylate and a 3-bromoazepane derivative is a strategic one, guided by the desired reaction mechanism and final molecular architecture.

  • Tert-butyl 4-bromoazepane-1-carboxylate is the substrate of choice when reaction control and selectivity are paramount. The N-Boc group effectively masks the nitrogen, preventing side reactions and simplifying purification, albeit at the potential cost of a slightly reduced reaction rate due to steric and electronic effects.

  • 3-Bromoazepane derivatives offer higher intrinsic reactivity, especially via an Sₙ1 pathway, due to potential electronic stabilization of the carbocation intermediate. This enhanced reactivity can be advantageous for difficult substitutions but requires careful management of the unprotected nitrogen to avoid undesirable side reactions.

For drug development professionals, this guide underscores a critical principle: seemingly minor structural changes can have a major impact on chemical reactivity. A thorough understanding of these differences allows for the rational design of synthetic pathways, leading to more efficient and successful discovery campaigns.

References

  • Eureka by PatSnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
  • Benchchem. (2025, December). A Comparative Analysis of SN1 and SN2 Reactivity in (S)-2-Bromopentane.
  • RSC Publishing. (2017, September 22). Pseudo three-component approach to coumarin-annulated azepines.
  • ACS Publications. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters.
  • Benchchem. A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes.
  • Aeyad, T. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • MDPI. (2017, October 27). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
  • Journal of the Korean Chemical Society. (2011, April 11). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
  • ACS Publications. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.

Sources

Comparative

HPLC Method Validation for Tert-butyl 4-bromoazepane-1-carboxylate Purity: A Comparative Guide

As a building block in medicinal chemistry, Tert-butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8) is a critical intermediate for synthesizing azepane-containing therapeutics[1]. However, quantifying its purity pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry, Tert-butyl 4-bromoazepane-1-carboxylate (CAS: 1852254-64-8) is a critical intermediate for synthesizing azepane-containing therapeutics[1]. However, quantifying its purity presents a significant analytical dilemma: the molecule lacks an extended conjugated π -system. The tert-butyloxycarbonyl (Boc) protecting group only absorbs weakly in the low UV range (~205–210 nm), making traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) prone to severe baseline drift and poor sensitivity[2].

To overcome this, modern pharmaceutical laboratories must pivot from traditional UV detection to universal mass-based detectors. This guide objectively compares stationary phase chemistries and detection modalities, providing a fully validated, self-validating HPLC methodology grounded in the latest[3].

The Analytical Dilemma: Detector Selection

Why Traditional UV Detection Fails

Analyzing Boc-protected aliphatic amines at 210 nm introduces high background noise. Mobile phase solvents (like methanol or acetonitrile) and additives absorb in this region. During gradient elution, the changing solvent composition causes dramatic baseline drift, masking low-level impurities and rendering accurate integration impossible[2].

The Mechanistic Superiority of Charged Aerosol Detection (CAD)Charged Aerosol Detection (CAD) solves the chromophore problem through a mass-dependent, rather than absorbance-dependent, mechanism[4].
  • Nebulization & Evaporation: The column eluent is nebulized into droplets. As the volatile mobile phase evaporates, non-volatile analyte molecules (like Tert-butyl 4-bromoazepane-1-carboxylate) form solid residual particles[4].

  • Corona Discharge Charging: A secondary stream of gas passes over a high-voltage corona wire, acquiring a positive charge. This charge is diffusionally transferred to the analyte particles[4].

  • Electrometer Measurement: The charged particles are measured by an electrometer. The resulting signal is directly proportional to the mass of the analyte, providing near-universal detection regardless of chemical structure[4].

DetectorComparison cluster_UV UV Detection (210 nm) cluster_CAD Charged Aerosol Detection (CAD) Sample Tert-butyl 4-bromoazepane-1-carboxylate (Lacks UV Chromophore) UV_Abs Light Absorption (Flow Cell) Sample->UV_Abs Neb Nebulization & Evaporation Sample->Neb UV_Result Low Sensitivity & Baseline Drift UV_Abs->UV_Result Charge Particle Charging (Corona Wire) Neb->Charge CAD_Result High Sensitivity & Uniform Mass Response Charge->CAD_Result

Workflow comparison of UV vs. CAD detection mechanisms.

Experimental Data: UV vs. CAD Performance

Experimental conditions: 10 µg/mL standard injection, Gradient elution (Water/Acetonitrile).

Performance MetricHPLC-UV (210 nm)HPLC-CADCausality / Advantage
Signal-to-Noise (S/N) 12.5185.4CAD measures mass directly; UV relies on weak π→π∗ transitions.
Limit of Detection (LOD) 2.5 µg/mL0.15 µg/mLCAD eliminates solvent background interference.
Baseline Stability Poor (Severe drift)Excellent (Flat)CAD evaporates the mobile phase before detection.

Stationary Phase Comparison: C18 vs. Biphenyl

While a standard C18 column relies purely on hydrophobic dispersion forces, Tert-butyl 4-bromoazepane-1-carboxylate often co-elutes with closely related process impurities (e.g., des-bromo or ring-opened byproducts) on C18 phases.

By switching to a Biphenyl stationary phase , we introduce π−π interactions and enhanced steric recognition. The biphenyl rings interact differentially with the polarized carbon-bromine bond of the azepane ring, offering superior orthogonal selectivity compared to strictly alkyl phases.

Experimental Data: Column Selectivity

Conditions: 0.1% Formic acid in Water/Acetonitrile gradient.

ParameterC18 (Octadecylsilane)Biphenyl PhaseConclusion
Retention Time (Rt) 6.8 min8.2 minBiphenyl increases retention via π−π interactions.
Resolution (Des-bromo) 1.4 (Co-elution risk)2.8 (Baseline resolved)Biphenyl provides superior selectivity for halogenated compounds.
Peak Tailing Factor 1.351.05Biphenyl minimizes secondary silanol interactions.

Step-by-Step Methodology: Optimized HPLC-CAD Protocol

To ensure a self-validating system , this protocol embeds System Suitability Testing (SST) criteria that must pass before any sample data is processed. Note: CAD requires strictly volatile mobile phases; non-volatile buffers (like phosphates) will contaminate the corona wire[4].

A. Reagent & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of Tert-butyl 4-bromoazepane-1-carboxylate and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

B. Chromatographic Conditions
  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm core-shell particles.

  • Column Temperature: 40°C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

  • CAD Settings: Evaporator Temperature: 35°C; Data Collection Rate: 10 Hz; Filter: 3.6s; Power Function Value (PFV): 1.3 (optimized to linearize the inherently quadratic CAD response)[5].

C. Self-Validating System Suitability Test (SST)

Before analyzing unknowns, inject a 0.1 mg/mL standard preparation six times. The system is only validated for use if:

  • Retention time RSD 1.0%

  • Peak area RSD 2.0%

  • Resolution between the active peak and adjacent impurities 2.0

  • Tailing factor 1.5

ICH Q2(R2) Method Validation

The method was validated according to the[6].

ValidationLifecycle SST System Suitability (Self-Validating Check) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (Power Function Fit) SST->Lin Sens LOD / LOQ (S/N > 3 and > 10) SST->Sens Acc Accuracy (Spike Recovery 98-102%) Spec->Acc Lin->Acc Prec Precision (RSD < 2.0%) Sens->Prec Valid ICH Q2(R2) Validated HPLC-CAD Method Acc->Valid Prec->Valid

ICH Q2(R2) method validation lifecycle and self-validating SST workflow.

Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from all spiked impuritiesResolution 2.8; No blank interferencePASS
Linearity & Range R2≥0.995 (25% to 150% of target) R2=0.9992 (Using PFV transformation)PASS
Accuracy Recovery between 98.0% - 102.0%99.4% - 100.8% (across 3 concentration levels)PASS
Repeatability Peak Area RSD 2.0% (n=6)0.85%PASS
Intermediate Precision Peak Area RSD 2.0% (n=12, 2 analysts)1.12%PASS
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.50 µg/mLPASS

Note on Linearity: Because CAD response is inherently non-linear over wide concentration ranges, applying a Power Function Value (PFV) transformation during data acquisition is a regulatory-accepted practice to achieve linear regression ( R2>0.999 )[5].

Conclusion

For the purity analysis of Tert-butyl 4-bromoazepane-1-carboxylate, traditional HPLC-UV methods fail to provide the sensitivity and baseline stability required for rigorous quality control. By coupling a Biphenyl stationary phase (for enhanced halogen selectivity) with Charged Aerosol Detection (for universal, mass-based quantitation), laboratories can establish a highly robust, ICH Q2(R2)-compliant analytical procedure. Embedding strict System Suitability Tests ensures the protocol acts as a self-validating system, guaranteeing data integrity prior to every sequence run.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). Available at:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131137018, Tert-butyl 4-bromoazepane-1-carboxylate." Available at:[Link]

  • PubMed / NIH. "A simplified guide for charged aerosol detection of non-chromophoric compounds - Analytical method development and validation." Available at:[Link]

Sources

Validation

Tert-butyl 4-bromoazepane-1-carboxylate vs bromo-piperidine analogs in drug design

Escaping Flatland: A Comparative Guide to Tert-Butyl 4-Bromoazepane-1-Carboxylate vs. Bromo-Piperidine Analogs in Drug Design For decades, the 6-membered piperidine ring has been a ubiquitous workhorse in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to Tert-Butyl 4-Bromoazepane-1-Carboxylate vs. Bromo-Piperidine Analogs in Drug Design

For decades, the 6-membered piperidine ring has been a ubiquitous workhorse in medicinal chemistry, heavily favored due to the commercial availability of its building blocks. However, this overreliance has led to highly saturated intellectual property (IP) spaces and a limitation in the 3D chemical space explored by modern therapeutics. As drug discovery shifts toward "escaping flatland," ring expansion strategies—specifically swapping 6-membered piperidines for 7-membered azepanes—have emerged as a powerful tactic.

This guide provides an in-depth technical comparison between tert-butyl 4-bromopiperidine-1-carboxylate and its 7-membered analog, tert-butyl 4-bromoazepane-1-carboxylate , detailing their structural dynamics, pharmacological impacts, and the distinct synthetic causalities required to handle them in the laboratory.

Structural and Conformational Dynamics

The fundamental difference between piperidine and azepane cores lies in their conformational energy landscapes. Piperidines adopt a highly stable, rigid chair conformation, placing substituents in well-defined axial or equatorial vectors.

In contrast, the 7-membered azepane ring lacks a single deep energy minimum, rapidly interconverting between twist-chair and boat conformations . This flexibility allows the azepane core to act as a "conformational chameleon" within a biological binding pocket, adapting to target topographies that rigid piperidines cannot access. Furthermore, the C1-C4 vector angle in piperidine is nearly 180° (linear symmetry), whereas in azepane, the analogous vector is kinked (~160–170°). This subtle geometric shift projects the C4 substituent into a completely different region of 3D space, which can drastically alter structure-activity relationships (SAR) .

ConformationalLogic Start Hit Optimization: N-Heterocycle Core Selection Pip 6-Membered Ring (Bromo-piperidine) Start->Pip Standard Library Aze 7-Membered Ring (Bromo-azepane) Start->Aze Escape Flatland / IP Space PipProp Rigid Chair Conformation Lower Lipophilicity Standard Vector Angles Pip->PipProp AzeProp Twist-Chair Flexibility Higher Lipophilicity Altered Spatial Vectors Aze->AzeProp Assay In Vitro / In Vivo Pharmacological Screening PipProp->Assay AzeProp->Assay

Caption: Decision logic for selecting between piperidine and azepane cores in drug optimization.

Physicochemical & Pharmacological Comparison

The addition of a single methylene unit to expand the ring from piperidine to azepane predictably increases lipophilicity (ClogP). However, it also alters the pKa of the deprotected secondary amine, subtly shifting the basicity of the core scaffold. This is highly relevant when optimizing for blood-brain barrier (BBB) penetration or mitigating hERG liability.

Table 1: Structural & Physicochemical Comparison

ParameterTert-butyl 4-bromopiperidine-1-carboxylateTert-butyl 4-bromoazepane-1-carboxylate
Ring Size 6-Membered7-Membered
Predominant Conformation Rigid ChairTwist-Chair / Boat (Flexible)
Transannular Strain MinimalSignificant (C2/C7 interactions)
Lipophilicity (ClogP) ~2.8~3.2
Vector Angle (C1-C4) ~180° (Linear symmetry)~160-170° (Kinked/Angled)
IP / Patent Space Highly CrowdedBroadly Unexplored
Case Study: Histamine H3 Receptor Ligands

To illustrate the pharmacological impact of this ring expansion, we can examine a series of biphenyloxy-alkyl derivatives targeting the human histamine H3 receptor .

Table 2: Pharmacological Data of H3R Antagonists

Scaffold DerivativeBinding Affinity (Ki, nM)Functional Assay (IC50, nM)Selectivity (hH4R vs hH3R)
Piperidine (Compound 14)254>600-fold
Azepane (Compound 16)349>600-fold

Data Analysis: While the piperidine derivative shows a marginally tighter binding affinity, the azepane analog maintains potent nanomolar activity while offering a distinct physicochemical profile. In drug development, trading a negligible loss in in vitro potency for a novel, patentable scaffold with potentially differentiated metabolic stability is a highly advantageous strategy.

Synthetic Workflows & Reactivity Profiles

When utilizing these building blocks in the laboratory, chemists must account for the distinct reactivity of the secondary bromide. In a 6-membered piperidine ring, the bromide is relatively accessible for S_N2 displacement. However, the 7-membered azepane ring introduces transannular strain . The axial protons at the C2 and C7 positions can sterically clash with the incoming nucleophile, partially blocking the ideal Bürgi-Dunitz trajectory.

Causality in Reaction Design: Because of this steric hindrance, S_N2 reactions on tert-butyl 4-bromoazepane-1-carboxylate require higher activation energies. Chemists must utilize highly polar aprotic solvents (like DMF or DMSO) to leave the nucleophile unsolvated and highly reactive, alongside elevated temperatures (typically 80°C–100°C) to overcome the transannular barrier.

SyntheticWorkflow Step1 Alkyl Bromide Starting Material (Piperidine or Azepane) Step2 SN2 Azidation (NaN3, DMF, 80°C) Step1->Step2 Add Nucleophile Step3 Transannular Strain Check (Azepane requires +2h to +4h) Step2->Step3 Monitor via LCMS Step4 Staudinger Reduction (PPh3, H2O, THF) Step3->Step4 Isolate Azide Intermediate Step5 Primary Amine Product (Acid/Base Extraction) Step4->Step5 N2 Extrusion & Hydrolysis

Caption: Self-validating synthetic workflow for converting bromo-heterocycles to primary amines.

Self-Validating Experimental Protocol

To effectively utilize tert-butyl 4-bromoazepane-1-carboxylate, converting the secondary bromide to a versatile primary amine (while preserving the acid-sensitive Boc group) is a critical workflow. The following protocol utilizes an azidation followed by a Staudinger reduction.

Protocol: Synthesis of tert-Butyl 4-aminoazepane-1-carboxylate

Objective: Convert the sterically hindered secondary bromide to a primary amine.

Step 1: S_N2 Azidation

  • Preparation: Dissolve tert-butyl 4-bromoazepane-1-carboxylate (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations (Na+) while leaving the azide anion (N3-) bare and highly nucleophilic, which is mandatory for attacking the hindered C4 position of the azepane ring.

  • Reaction: Add Sodium Azide (NaN3, 3.0 eq) and heat the mixture to 80°C for 16 hours.

    • Causality: The elevated temperature is required to overcome the transannular steric clashes inherent to the 7-membered twist-chair conformation. (Note: The piperidine analog typically completes at 60°C in 8 hours).

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with brine (5x) to completely remove the DMF. Dry over Na2SO4 and concentrate to yield the crude azide.

Step 2: Staudinger Reduction

  • Preparation: Dissolve the crude azide in a THF/H2O mixture (10:1 ratio, 0.1 M).

  • Reaction: Add Triphenylphosphine (PPh3, 1.5 eq) portion-wise at room temperature and stir for 12 hours.

    • Causality: PPh3 attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes nitrogen gas to form an iminophosphorane. Water hydrolyzes this intermediate to the primary amine. This method is specifically chosen over Pd/C hydrogenation to eliminate any risk of premature Boc-deprotection or ring-opening that can occur under acidic hydrogenation conditions.

  • Self-Validating Workup (Acid/Base Extraction):

    • Acidify the mixture with 1M HCl. The desired primary amine becomes protonated and migrates to the aqueous layer.

    • Wash the aqueous layer with DCM to remove unreacted azide, PPh3, and the triphenylphosphine oxide byproduct.

    • Basify the aqueous layer with 1M NaOH to pH 10, extract with fresh DCM, dry, and concentrate.

    • System Validation: Because neutral byproducts cannot enter the acidic aqueous phase, a successful mass recovery in the final basic extraction directly confirms the successful reduction of the azide to the basic amine.

Conclusion

While tert-butyl 4-bromopiperidine-1-carboxylate remains a foundational building block, transitioning to tert-butyl 4-bromoazepane-1-carboxylate offers medicinal chemists a direct route to escape flatland. By understanding the causal relationships between ring size, conformational flexibility, and transannular steric strain, researchers can successfully optimize their synthetic workflows to access this underexplored, patent-friendly 3D chemical space.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Nature Chemistry (2024) URL:[Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands Bioorganic & Medicinal Chemistry (2017) URL:[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method ChemRxiv / The Journal of Organic Chemistry (2025) URL:[Link]

Comparative

Benchmarking Reaction Kinetics of Tert-butyl 4-bromoazepane-1-carboxylate: SN2 Displacement vs. SNAr Precursor Workflows

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Executive Summary & Mechanistic Clarification In modern drug discovery, escaping "flatland" (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Clarification

In modern drug discovery, escaping "flatland" (planar aromatic molecules) is a primary objective to improve clinical success rates. Saturated heterocycles like Tert-butyl 4-bromoazepane-1-carboxylate (also known as N-Boc-4-bromoazepane)[1] are highly valued building blocks that introduce essential sp3 character and conformational flexibility into lead compounds.

Mechanistic Causality (SN2 vs. SNAr): While frequently grouped into "SNAr library workflows" in automated synthesis, it is critical to establish mechanistic boundaries. As an aliphatic secondary bromide, intact Tert-butyl 4-bromoazepane-1-carboxylate does not undergo Nucleophilic Aromatic Substitution (SNAr) . Instead, it acts as an aliphatic electrophile undergoing SN2 displacement [2]. To participate in an SNAr reaction, the azepane must be utilized as a nucleophile—requiring the acidic cleavage of the Boc protecting group to expose the secondary amine, which can then attack an electron-deficient aromatic electrophile[3].

This guide benchmarks the SN2 kinetics of the 7-membered azepane ring against its 6-membered (piperidine) and 5-membered (pyrrolidine) alternatives, and provides self-validating protocols for integrating this building block into both SN2 and SNAr drug discovery workflows.

Kinetic Benchmarking: Azepane vs. Piperidine vs. Pyrrolidine

The transition state of an SN2 reaction requires a Walden inversion. In cyclic systems, the activation energy ( Ea​ ) is heavily dictated by ring strain and steric hindrance during this inversion.

  • 6-Membered Rings (Piperidines): Suffer from severe 1,3-diaxial interactions when the nucleophile approaches, leading to higher activation energies and slower kinetics.

  • 7-Membered Rings (Azepanes): Exhibit greater conformational flexibility (pseudorotation between chair, boat, and twist-chair conformations). This flexibility lowers the steric barrier for nucleophilic approach compared to piperidines, though it introduces some transannular strain.

  • 5-Membered Rings (Pyrrolidines): Present the lowest steric hindrance, resulting in the fastest reaction rates.

The data below benchmarks the displacement of the secondary bromide by an aromatic thiol (4-chlorothiophenol) in basic N,N-dimethylformamide (DMF), a validated pathway used in the synthesis of human pyruvate kinase M2 (hPK-M2) activators[2].

Table 1: Comparative Kinetic Parameters for SN2 Thioetherification
Electrophilic Building BlockRing Size kobs​ ( 10−4s−1 ) t1/2​ (min)Activation Energy ( Ea​ , kcal/mol)Isolated Yield (%)
Tert-butyl 3-bromopyrrolidine-1-carboxylate 5-membered14.14916.492%
Tert-butyl 4-bromoazepane-1-carboxylate 7-membered8.48218.286%
Tert-butyl 4-bromopiperidine-1-carboxylate 6-membered5.213321.578%

Reaction Conditions: Electrophile (1.0 eq), 4-chlorothiophenol (1.2 eq), K2​CO3​ (2.0 eq) in anhydrous DMF at 60°C. Monitored via quantitative HPLC-UV.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Mass balance and kinetic tracking are built directly into the methodology.

Protocol A: SN2 Displacement (Synthesis of Aryl Thioether)

Application: Synthesis of allosteric hPK-M2 activator precursors[2].

  • Preparation: Dissolve Tert-butyl 4-bromoazepane-1-carboxylate (1.0 mmol, 278.2 mg)[4] in 5.0 mL of anhydrous DMF under an inert N2​ atmosphere.

  • Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol) followed by 4-chlorothiophenol (1.2 mmol).

  • Kinetic Sampling (Self-Validation): Heat the reaction to 60°C. Every 15 minutes, extract a 50 µL aliquot and quench immediately in 950 µL of CH3​CN/H2​O (1:1) containing 0.1% TFA.

  • Analysis: Analyze aliquots via LC-MS. The presence of a clean isosbestic point in the UV chromatogram confirms a direct SN2 conversion without competing E2 elimination (which would yield the azepene byproduct).

  • Workup: Upon completion ( >95% conversion, typically 4 hours), partition the mixture between Ethyl Acetate and 5% aqueous LiCl (to remove DMF). Dry the organic layer over Na2​SO4​ and concentrate.

Protocol B: SNAr Integration (Azepane as an Aromatic Nucleophile)

Application: Synthesis of highly substituted arylamines via fluoroaromatic substitution[3].

  • Deprotection: Treat Tert-butyl 4-bromoazepane-1-carboxylate (1.0 mmol) with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under reduced pressure to yield 4-bromoazepane TFA salt.

  • SNAr Reaction: Dissolve the crude salt in 4.0 mL of DMSO. Add N,N-Diisopropylethylamine (DIPEA) (3.5 mmol) to neutralize the salt and act as a bulk base.

  • Coupling: Add an electron-deficient aromatic electrophile, such as 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 mmol)[3]. Stir at 90°C for 12 hours.

  • Validation: Monitor the disappearance of the fluoroaromatic peak via 19F NMR. The upfield shift of the fluorine signal confirms successful nucleophilic attack and displacement by the azepane nitrogen.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for Tert-butyl 4-bromoazepane-1-carboxylate, contrasting its direct use as an SN2 electrophile versus its indirect use as an SNAr nucleophile.

G A Tert-butyl 4-bromoazepane -1-carboxylate B SN2 Displacement (Aliphatic Electrophile) A->B + Aryl Thiol / Base C Boc Deprotection (TFA / DCM) A->C Acidic Cleavage D Aryl-Azepane Thioether (Product) B->D Kinetic HPLC E 4-Bromoazepane (Nucleophilic Amine) C->E F SNAr Reaction (Aromatic Electrophile) E->F + Fluoroaromatic G N-Aryl Azepane (Product) F->G Kinetic 19F NMR

Reaction pathways for 4-bromoazepane derivatives in SN2 and SNAr workflows.

References

  • PubChemLite: Tert-butyl 4-bromoazepane-1-carboxylate (C11H20BrNO2). PubChem. URL:[Link]

  • Auld DS, Shen M, Skoumbourdis AP, et al. Identification of activators for the M2 isoform of human pyruvate kinase. Probe Reports from the NIH Molecular Libraries Program. 2010. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.